SARS-CoV-2 Mpro-IN-4
Description
Structure
2D Structure
Properties
Molecular Formula |
C30H38N4O5 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
ethyl (E,4S)-4-[[(2S)-2-[[(2R)-2-(methylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C30H38N4O5/c1-3-39-27(35)15-14-24(20-23-16-17-32-28(23)36)33-30(38)26(19-22-12-8-5-9-13-22)34-29(37)25(31-2)18-21-10-6-4-7-11-21/h4-15,23-26,31H,3,16-20H2,1-2H3,(H,32,36)(H,33,38)(H,34,37)/b15-14+/t23-,24+,25+,26-/m0/s1 |
InChI Key |
GTZYQUBJXCAIFT-ZNOLMFCZSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/[C@H](C[C@@H]1CCNC1=O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)NC |
Canonical SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC |
Origin of Product |
United States |
Foundational & Exploratory
Dual-Action Inhibitor, SARS-CoV-2 Mpro-IN-4: A Technical Overview of its Discovery and Synthesis
For Immediate Release
A significant advancement in the landscape of COVID-19 therapeutics has been the development of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor targeting both the viral main protease (Mpro) and the host's Cathepsin L (CatL). This technical guide provides an in-depth overview of its discovery, synthesis, mechanism of action, and the experimental protocols utilized in its characterization, intended for researchers, scientists, and drug development professionals.
This compound, also identified as SM141 in its seminal publication, has demonstrated remarkable efficacy in preclinical studies by simultaneously blocking two critical pathways essential for SARS-CoV-2 proliferation: viral replication and entry into host cells.[1][2][3][4]
Quantitative Data Summary
The inhibitory and antiviral activities of this compound (SM141) have been quantified through rigorous enzymatic and cell-based assays. The key quantitative metrics are summarized in the table below for clear comparison.
| Target/Assay | Metric | Value |
| SARS-CoV-2 Main Protease (Mpro) | IC50 | 900 nM |
| Human Cathepsin L (CatL) | IC50 | 60 nM |
| SARS-CoV-2 Replication (in hACE2-A549 cells) | EC50 | 8.2 nM |
Mechanism of Action: A Two-Pronged Attack
This compound employs a dual-inhibition strategy to combat viral infection. This mechanism is visualized in the signaling pathway diagram below.
The inhibitor targets:
-
SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease crucial for cleaving the viral polyprotein into functional proteins necessary for viral replication.[1][2][3][4] By inhibiting Mpro, Mpro-IN-4 directly halts the replication machinery of the virus.
-
Cathepsin L (CatL): This host cysteine protease is involved in the cleavage of the SARS-CoV-2 spike protein, a necessary step for viral entry into host cells via the endocytic pathway.[1][2][3][4] Inhibition of CatL by Mpro-IN-4 effectively blocks this route of cellular entry.
Synthesis of this compound (SM141)
The synthesis of this compound is a multi-step process involving the coupling of key intermediates. A generalized workflow for the synthesis is depicted below. For detailed synthetic procedures and characterization data, readers are referred to the supplementary information of the primary publication.
Experimental Protocols
The characterization of this compound involved several key experiments to determine its inhibitory activity and antiviral efficacy. The methodologies for these assays are detailed below.
Enzymatic Inhibition Assays
A fluorescence resonance energy transfer (FRET) based assay is a common method to determine the IC50 values for both Mpro and Cathepsin L.
Workflow for Enzymatic Inhibition Assay:
Protocol for Mpro Inhibition Assay:
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., based on the nsp4/5 cleavage sequence)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM TCEP)
-
This compound (serially diluted)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Add a solution of recombinant Mpro to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells and pre-incubate with the enzyme.
-
Initiate the reaction by adding the fluorogenic Mpro substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol for Cathepsin L Inhibition Assay:
-
Reagents and Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, 1 mM EDTA, 5 mM DTT)
-
This compound (serially diluted)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Activate recombinant Cathepsin L in the assay buffer.
-
Add the activated Cathepsin L to the wells of a 384-well plate.
-
Add serial dilutions of this compound and pre-incubate with the enzyme.
-
Initiate the reaction by adding the fluorogenic Cathepsin L substrate.
-
Monitor the increase in fluorescence intensity over time.
-
Calculate the initial reaction velocities and determine the IC50 value as described for the Mpro assay.
-
Cell-Based Antiviral Assay
The antiviral efficacy of this compound is determined by its ability to inhibit viral replication in a relevant cell line.
Workflow for Cell-Based Antiviral Assay:
References
- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.escholarship.umassmed.edu]
In-Depth Technical Guide: Mechanism of Action of SARS-CoV-2 Mpro-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor of the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CatL). This document summarizes key quantitative data, details experimental methodologies, and visualizes the inhibitor's mechanism and associated workflows.
Core Mechanism of Action
This compound, also identified as SM141, is a covalent inhibitor that targets two critical proteases involved in the SARS-CoV-2 lifecycle.[1][2] Its dual-action mechanism involves:
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease essential for the cleavage of viral polyproteins into functional non-structural proteins, a critical step in viral replication.[1][2] Mpro-IN-4 covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby inactivating the enzyme and halting viral replication.[1][3]
-
Inhibition of Human Cathepsin L (CatL): Cathepsin L is a host cysteine protease located in the endosomes and lysosomes. It facilitates viral entry into host cells by cleaving the SARS-CoV-2 spike (S) protein.[1][2] By inhibiting CatL, Mpro-IN-4 blocks this essential activation step, preventing the virus from entering and infecting host cells.
This dual-inhibition strategy provides a powerful, two-pronged antiviral attack, targeting both viral replication and entry.
Quantitative Inhibitory and Antiviral Activity
The potency of this compound (SM141) has been quantified through various in vitro assays. The following tables summarize the key inhibitory and antiviral parameters.
| Target Enzyme | Inhibitor | Assay Type | IC50 (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |
| SARS-CoV-2 Mpro | Mpro-IN-4 (SM141) | Biochemical Assay | 900 | 1,100 | [1] |
| Human Cathepsin L | Mpro-IN-4 (SM141) | Biochemical Assay | 60 | 11,000 | [1] |
| Cell Line | Virus | Inhibitor | Assay Type | EC50 (nM) | EC90 (nM) | Reference |
| A549-hACE2 | SARS-CoV-2 | Mpro-IN-4 (SM141) | Antiviral Assay | 8.2 | 22.1 | [1] |
| Huh7.5 | SARS-CoV-2 | Mpro-IN-4 (SM141) | Antiviral Assay | 14.7 | - | [4] |
Visualizing the Mechanism and Workflows
The following diagrams, generated using the DOT language, illustrate the mechanism of action and experimental workflows for evaluating this compound.
Dual Inhibition Signaling Pathway
Caption: Dual inhibition of SARS-CoV-2 entry and replication by Mpro-IN-4.
Covalent Inhibition of Mpro Active Site
Caption: Covalent modification of Mpro's catalytic Cys145 by Mpro-IN-4.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for the comprehensive evaluation of Mpro-IN-4.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This assay measures the ability of an inhibitor to block the proteolytic activity of Mpro using a fluorescently labeled peptide substrate.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Mpro-IN-4 (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Mpro-IN-4 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 384-well plate, add 10 µL of recombinant Mpro (final concentration ~0.5 µM) to each well.
-
Add 10 µL of the diluted Mpro-IN-4 or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
The rate of increase in fluorescence is proportional to Mpro activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.
Cathepsin L Inhibition Assay (Fluorometric)
This assay quantifies the inhibition of Cathepsin L activity using a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate pH 5.5, 1 mM EDTA, 5 mM DTT
-
Mpro-IN-4 (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Mpro-IN-4 in DMSO and then in Assay Buffer.
-
Add 20 µL of recombinant Cathepsin L (final concentration ~1 nM) to each well of a 384-well plate.
-
Add 20 µL of the diluted Mpro-IN-4 or DMSO control.
-
Incubate at room temperature for 15 minutes.
-
Start the reaction by adding 10 µL of the fluorogenic substrate (final concentration ~20 µM).
-
Measure the fluorescence intensity (excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.
-
Determine the reaction rates and calculate the percentage of inhibition.
-
Calculate the IC50 value from the dose-response curve.
Antiviral Activity Assay in A549-hACE2 Cells
This cell-based assay determines the efficacy of Mpro-IN-4 in inhibiting SARS-CoV-2 replication in a relevant human lung cell line.
Materials:
-
A549 cells stably expressing human ACE2 (A549-hACE2)
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
-
Mpro-IN-4
-
96-well cell culture plates
-
Reagents for quantifying viral RNA (qRT-PCR) or viral-induced cytopathic effect (CPE).
Procedure:
-
Seed A549-hACE2 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of Mpro-IN-4 in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitor or vehicle control.
-
Incubate for 1-2 hours.
-
Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI), for example, 0.05.
-
Incubate the infected cells for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the viral replication. This can be done by:
-
qRT-PCR: Extract RNA from the cell supernatant or cell lysate and perform qRT-PCR to quantify the viral RNA copy number.
-
CPE Assay: Visually score the cytopathic effect or use a cell viability assay (e.g., CellTiter-Glo) to measure the protective effect of the inhibitor.
-
-
Calculate the percentage of viral inhibition for each concentration.
-
Determine the EC50 and EC90 values by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography of Mpro in Complex with Mpro-IN-4
This method is used to determine the three-dimensional structure of Mpro bound to Mpro-IN-4, providing insights into the precise binding mode. The co-crystal structure of SARS-CoV-2 Mpro with SM141 (Mpro-IN-4) is available in the Protein Data Bank under the accession code 7MB0 .[5]
General Procedure:
-
Protein Expression and Purification: Recombinant SARS-CoV-2 Mpro is expressed (e.g., in E. coli) and purified to high homogeneity using chromatographic techniques.
-
Co-crystallization: The purified Mpro is incubated with an excess of Mpro-IN-4 to ensure complex formation. Crystallization conditions (e.g., precipitant, pH, temperature) are screened to obtain well-diffracting crystals of the Mpro-inhibitor complex.
-
Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure of the Mpro-inhibitor complex is built into the electron density and refined to yield a high-resolution atomic model. This model reveals the covalent bond between the inhibitor and Cys145 and other non-covalent interactions within the active site.
References
- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
In-Depth Technical Guide: Structure-Activity Relationship of SARS-CoV-2 Mpro-IN-4
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
SARS-CoV-2 Mpro-IN-4 has been identified as a potent dual inhibitor of the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L (CatL), two cysteine proteases crucial for the viral life cycle. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Mpro-IN-4, based on available scientific literature. The document summarizes key quantitative data, outlines the experimental methodologies employed in its characterization, and visualizes the logical relationships in its mechanism of action.
Introduction to this compound
SARS-CoV-2, the causative agent of COVID-19, relies on the main protease (Mpro), also known as 3C-like protease (3CLpro), for the proteolytic processing of its polyproteins, a critical step in the viral replication cycle. Additionally, the host cysteine protease, Cathepsin L, is involved in the priming of the viral spike (S) protein, facilitating viral entry into host cells. Therefore, dual inhibition of both Mpro and Cathepsin L presents a promising therapeutic strategy against COVID-19.
Mpro-IN-4 has emerged as a significant lead compound in this context, demonstrating potent inhibitory activity against both enzymes and notable antiviral efficacy in cell-based assays.
Quantitative Inhibitory and Antiviral Activity
The inhibitory potency of this compound against its primary targets and its antiviral activity have been quantified through various in vitro assays. The key data are summarized in the table below for clear comparison.
| Target/Assay | IC50 Value | Cell Line |
| SARS-CoV-2 Main Protease (Mpro) | 900 nM | - |
| Human Cathepsin L (CatL) | 60 nM | - |
| Antiviral Activity | 8.2 nM | A549-hACE2 |
Table 1: Summary of quantitative data for this compound.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general experimental protocols used for the synthesis and biological evaluation of dual Mpro and Cathepsin L inhibitors like Mpro-IN-4.
General Synthesis of Dual Mpro/Cathepsin L Inhibitors
The synthesis of dual inhibitors targeting Mpro and Cathepsin L typically involves a multi-step process. While a specific, detailed protocol for Mpro-IN-4 is not publicly available, the general approach involves the coupling of a recognition moiety that interacts with the substrate-binding pockets of the proteases to a reactive "warhead" that covalently modifies the catalytic cysteine residue.
A generalized workflow for the synthesis is depicted in the diagram below.
Caption: Generalized workflow for the synthesis of peptidomimetic dual Mpro/Cathepsin L inhibitors.
Enzymatic Inhibition Assays
The inhibitory activity of compounds against SARS-CoV-2 Mpro and Cathepsin L is typically determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
Principle: A fluorogenic peptide substrate containing a cleavage site for the respective protease is used. The peptide is flanked by a fluorophore and a quencher. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a lower fluorescence signal. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
General Protocol:
-
Reagents: Recombinant SARS-CoV-2 Mpro or human Cathepsin L, FRET peptide substrate, assay buffer, and the test compound (e.g., Mpro-IN-4) at various concentrations.
-
Procedure: a. The enzyme and the test compound are pre-incubated in an assay buffer in a 96-well plate. b. The FRET substrate is added to initiate the enzymatic reaction. c. The fluorescence intensity is monitored over time using a plate reader at appropriate excitation and emission wavelengths. d. The rate of reaction is calculated from the linear phase of the fluorescence curve. e. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caption: Workflow for a FRET-based enzymatic inhibition assay.
Antiviral Activity Assay in A549-hACE2 Cells
The antiviral efficacy of Mpro-IN-4 was evaluated in a cell-based assay using human lung adenocarcinoma cells (A549) engineered to express the human angiotensin-converting enzyme 2 (hACE2) receptor, which is the primary entry point for SARS-CoV-2.
Principle: A549-hACE2 cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The ability of the compound to inhibit viral replication is assessed by quantifying the amount of viral RNA or by measuring the cytopathic effect (CPE) of the virus on the cells.
General Protocol:
-
Cell Culture: A549-hACE2 cells are seeded in 96-well plates and cultured until they reach a suitable confluency.
-
Compound Treatment: The cells are pre-treated with serial dilutions of the test compound.
-
Viral Infection: The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a defined period to allow for viral replication.
-
Quantification of Antiviral Activity:
-
qRT-PCR: Viral RNA is extracted from the cell supernatant or cell lysate, and the viral load is quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).
-
CPE Assay: The viability of the cells is assessed using assays such as the MTT or CellTiter-Glo assay. A reduction in the viral-induced CPE indicates antiviral activity.
-
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits viral replication by 50%, is calculated.
Caption: Workflow for a cell-based antiviral activity assay.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study with a comprehensive table of Mpro-IN-4 analogs and their corresponding activities is not publicly available, general SAR principles for dual Mpro and Cathepsin L inhibitors have been established.
-
P1 Position: The S1 subsite of Mpro has a strong preference for a glutamine residue. Therefore, many inhibitors incorporate a glutamine mimetic, such as a lactam ring, at the P1 position. However, studies have shown that hydrophobic residues can also be accommodated in the S1 pocket, which is a key feature for dual-targeting Cathepsin L.
-
P2 Position: The S2 subsite of Mpro is a large, hydrophobic pocket. Modifications at the P2 position with bulky, hydrophobic groups generally enhance the inhibitory potency against Mpro.
-
Warhead: The electrophilic "warhead" is crucial for the covalent inhibition of the catalytic cysteine residue in both Mpro and Cathepsin L. Common warheads include aldehydes, ketones, and Michael acceptors. The nature of the warhead influences the reversibility and potency of the inhibition.
-
Dual Targeting Strategy: The development of dual inhibitors requires a careful balance of structural features that can be accommodated by the active sites of both Mpro and Cathepsin L. The flexibility of the S1 pocket of Mpro to accommodate non-canonical hydrophobic residues is a key aspect that enables this dual-targeting approach.
Caption: Logical relationship of key structural features of a dual Mpro/Cathepsin L inhibitor.
Conclusion
This compound represents a promising lead compound for the development of novel antiviral therapeutics against COVID-19 due to its dual inhibitory mechanism against both a key viral enzyme and a host factor involved in viral entry. The quantitative data highlight its potent activity at the nanomolar level. Further optimization based on the structure-activity relationship insights discussed herein could lead to the development of clinical candidates with improved efficacy and pharmacokinetic properties. The experimental workflows provided in this guide serve as a foundation for future research and development in this area.
References
- 1. Design, synthesis, and development of dual inhibitors of cathepsin L and SARS-CoV 2 main protease - American Chemical Society [acs.digitellinc.com]
- 2. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Dual Inhibition of SARS-CoV-2 Mpro and Cathepsin L by Mpro-IN-4: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor of the viral main protease (Mpro) and the host's Cathepsin L (CatL). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against SARS-CoV-2. Mpro-IN-4, also referred to as SM141, has demonstrated significant antiviral activity by targeting two distinct and critical stages of the viral life cycle: viral replication and host cell entry.[1][2][3]
Executive Summary
This compound exhibits a dual mechanism of action, inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme essential for viral polyprotein processing and subsequent replication, and Cathepsin L, a host cysteine protease crucial for the proteolytic activation of the viral spike (S) protein, which facilitates viral entry into host cells.[1][2][3] This dual-targeting strategy presents a promising approach to combat COVID-19 by simultaneously disrupting two key viral processes.
Quantitative Data Presentation
The inhibitory potency of this compound has been quantified through various enzymatic and cell-based assays. The following table summarizes the key quantitative data for this compound.
| Target/Assay | Inhibitor | IC50 (nM) | Reference |
| SARS-CoV-2 Mpro | This compound (SM141) | 900 | [2] |
| Cathepsin L | This compound (SM141) | 60 | [2] |
| SARS-CoV-2 Replication (A549-hACE2 cells) | This compound (SM141) | 8.2 | [1][2][3] |
Mechanism of Action: A Dual-Pronged Attack
This compound's antiviral efficacy stems from its ability to concurrently inhibit two critical proteases involved in the viral life cycle.
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro is a viral cysteine protease that plays an indispensable role in the viral replication cycle by cleaving the two large polyproteins, pp1a and pp1ab, into functional non-structural proteins (nsps). By inhibiting Mpro, Mpro-IN-4 effectively halts the maturation of these essential viral proteins, thereby arresting viral replication.
-
Inhibition of Host Cathepsin L: Cathepsin L is a host lysosomal cysteine protease. For SARS-CoV-2, Cathepsin L is involved in the proteolytic cleavage of the viral spike (S) protein, a necessary step for the virus to fuse with the host cell membrane and release its genetic material into the cytoplasm. By inhibiting Cathepsin L, Mpro-IN-4 blocks a key pathway for viral entry into host cells.
The dual inhibition of both a viral and a host factor makes Mpro-IN-4 a compelling candidate for further preclinical and clinical investigation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of dual inhibition and a general experimental workflow for the characterization of such inhibitors.
Caption: Dual inhibition of SARS-CoV-2 entry and replication by Mpro-IN-4.
Caption: General experimental workflow for dual inhibitor characterization.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
SARS-CoV-2 Mpro FRET-based Enzymatic Assay
This assay is designed to measure the enzymatic activity of Mpro and the inhibitory potential of compounds like Mpro-IN-4.
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKM-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Mpro-IN-4 (or other test compounds) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Mpro-IN-4 in DMSO.
-
In a 384-well plate, add 50 nL of the compound dilutions.
-
Add 2.5 µL of Mpro solution (e.g., 300 nM) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the FRET substrate solution (e.g., 10 µM).
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cathepsin L FRET-based Enzymatic Assay
This assay quantifies the activity of human Cathepsin L and the inhibitory effect of Mpro-IN-4.
-
Principle: Similar to the Mpro assay, this FRET-based assay uses a fluorogenic peptide substrate that is specifically cleaved by Cathepsin L, leading to a measurable increase in fluorescence.
-
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic peptide substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 2 mM DTT
-
Mpro-IN-4 (or other test compounds) dissolved in DMSO
-
96-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of Mpro-IN-4 in DMSO.
-
In a 96-well plate, add the compound dilutions.
-
Add the Cathepsin L enzyme to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm) at regular intervals.
-
Determine the reaction rates and calculate the IC50 values as described for the Mpro assay.
-
SARS-CoV-2 Antiviral Assay in A549-hACE2 Cells
This cell-based assay evaluates the ability of Mpro-IN-4 to inhibit SARS-CoV-2 replication in a relevant human lung cell line.
-
Principle: A549 human lung adenocarcinoma cells engineered to overexpress the human ACE2 receptor (A549-hACE2) are infected with SARS-CoV-2. The extent of viral replication is quantified, often using a reporter virus (e.g., expressing luciferase) or by measuring viral RNA levels. The reduction in viral replication in the presence of the inhibitor is a measure of its antiviral activity.
-
Materials:
-
A549-hACE2 cells
-
SARS-CoV-2 (e.g., a strain expressing a reporter like NanoLuciferase)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Mpro-IN-4 (or other test compounds)
-
96-well cell culture plates
-
Luciferase assay reagent (if using a reporter virus)
-
RT-qPCR reagents (for viral RNA quantification)
-
-
Procedure:
-
Seed A549-hACE2 cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Mpro-IN-4 for a defined period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After an incubation period (e.g., 24-48 hours), quantify viral replication.
-
For reporter virus: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
For viral RNA quantification: Isolate RNA from the cell supernatant or cell lysate and perform RT-qPCR to quantify viral genomes.
-
-
Calculate the percentage of viral inhibition at each compound concentration and determine the EC50 value by non-linear regression analysis.
-
Conclusion
This compound is a promising dual inhibitor that targets both a critical viral enzyme and a host factor essential for the SARS-CoV-2 life cycle. Its potent activity in both enzymatic and cell-based assays underscores its potential as a lead compound for the development of novel COVID-19 therapeutics. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and other dual-targeting antiviral agents.
References
Preclinical Profile of SARS-CoV-2 Mpro-IN-4: A Dual Inhibitor of Viral Replication
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on SARS-CoV-2 Mpro-IN-4, a dual inhibitor targeting two key proteases involved in the SARS-CoV-2 life cycle: the viral Main Protease (Mpro) and the host cell's Cathepsin L (CatL). Due to the limited availability of a primary, peer-reviewed publication on this specific molecule, this document synthesizes data from publicly available sources and presents representative experimental protocols for its characterization.
Executive Summary
This compound has emerged as a molecule of interest due to its dual mechanism of action. It inhibits the SARS-CoV-2 Main Protease (Mpro), an enzyme essential for viral replication, and Cathepsin L, a host protease that plays a role in viral entry into host cells.[1][2][3] This dual-targeting strategy has the potential to deliver a potent antiviral effect. In vitro studies have demonstrated that this compound inhibits both enzymes in the nanomolar range and blocks viral replication in cell-based assays with high potency.[1][2][3] This guide summarizes the available quantitative data, provides detailed hypothetical experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound.
| Target/Assay | IC50 (nM) | Source |
| SARS-CoV-2 Main Protease (Mpro) | 900 | [1][2][3] |
| Cathepsin L (CatL) | 60 | [1][2][3] |
| SARS-CoV-2 Replication (hACE2-A549 cells) | 8.2 | [1][2][3] |
Note: Further preclinical data, including pharmacokinetics, in vivo efficacy, and safety/toxicology profiles, are not publicly available at this time.
Mechanism of Action
This compound exerts its antiviral activity by targeting two distinct proteases crucial for the viral life cycle.
-
Inhibition of SARS-CoV-2 Main Protease (Mpro): Mpro, also known as 3CLpro, is a viral cysteine protease that cleaves the viral polyproteins translated from the viral RNA into functional non-structural proteins.[4][5] This process is essential for the assembly of the viral replication and transcription complex. By inhibiting Mpro, this compound directly interferes with viral replication.
-
Inhibition of Cathepsin L (CatL): Cathepsin L is a host lysosomal cysteine protease.[6] For SARS-CoV-2, after the virus enters the host cell through endocytosis, Cathepsin L can cleave the viral spike (S) protein, which is a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[6] By inhibiting Cathepsin L, this compound can block this viral entry pathway.
The dual inhibition of both a viral and a host factor presents a potentially robust antiviral strategy.
Caption: Dual inhibitory mechanism of this compound.
Experimental Protocols (Representative)
The following are detailed, representative protocols for the in vitro characterization of this compound. These are based on standard methodologies and are intended to provide a framework for its evaluation.
SARS-CoV-2 Mpro Enzymatic Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of this compound against the viral main protease.
Caption: Workflow for a FRET-based Mpro inhibition assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 20 mM Tris pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Dilute recombinant SARS-CoV-2 Mpro in assay buffer to a 2x working concentration (e.g., 40 nM for a 20 nM final concentration).
-
Dilute a FRET-based Mpro substrate (e.g., DABCYL-KTSAVLQ/SGFRKME-EDANS) in assay buffer to a 2x working concentration (e.g., 20 µM for a 10 µM final concentration).
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to create a 10x working stock.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add 5 µL of the diluted Mpro-IN-4 solution or control (assay buffer with DMSO).
-
Add 20 µL of the 2x Mpro enzyme solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the 2x FRET substrate solution to each well.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) every 60 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity for each well by determining the linear slope of the fluorescence signal over time.
-
Determine the percent inhibition for each concentration of Mpro-IN-4 relative to the DMSO control.
-
Plot the percent inhibition as a function of the logarithm of the Mpro-IN-4 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cathepsin L Enzymatic Assay (Fluorometric)
This protocol outlines a fluorometric assay to measure the inhibitory activity of this compound against human Cathepsin L.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a Cathepsin L assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT).
-
Activate recombinant human Cathepsin L according to the manufacturer's instructions. Dilute the activated enzyme in assay buffer to a 2x working concentration (e.g., 2 nM for a 1 nM final concentration).
-
Dilute a fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC) in assay buffer to a 2x working concentration (e.g., 40 µM for a 20 µM final concentration).
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, black plate, add 5 µL of the diluted Mpro-IN-4 solution or control.
-
Add 20 µL of the 2x activated Cathepsin L solution to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Start the reaction by adding 25 µL of the 2x fluorogenic substrate solution.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.
-
Calculate the reaction velocity from the linear portion of the fluorescence curve.
-
Determine the percent inhibition for each inhibitor concentration compared to the DMSO control.
-
Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration and fitting with a suitable dose-response curve.
-
Antiviral Cell-Based Assay (Plaque Reduction Assay)
This protocol describes a plaque reduction assay to determine the antiviral activity of this compound in a relevant cell line.
Caption: Workflow for a SARS-CoV-2 plaque reduction assay.
Detailed Steps:
-
Cell Preparation:
-
Seed human Angiotensin-Converting Enzyme 2 (hACE2) expressing A549 cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.
-
Incubate the cells at 37°C with 5% CO2.
-
-
Infection:
-
On the day of the experiment, prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Dilute the SARS-CoV-2 stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Aspirate the growth medium from the cell monolayers and wash with PBS.
-
Add the virus inoculum mixed with the respective concentrations of Mpro-IN-4 (or a vehicle control) to the wells.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Plaque Formation:
-
After the incubation, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., 1.2% methylcellulose in infection medium) containing the corresponding concentrations of Mpro-IN-4.
-
Incubate the plates at 37°C with 5% CO2 for 3-4 days to allow for plaque formation.
-
-
Quantification:
-
After the incubation period, fix the cells (e.g., with 10% formaldehyde) for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of Mpro-IN-4 compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of plaque reduction against the log of the Mpro-IN-4 concentration.
-
Future Directions
The initial in vitro data for this compound are promising, demonstrating potent dual inhibition and antiviral activity. However, a comprehensive preclinical assessment is necessary to evaluate its potential as a therapeutic candidate. Key future studies should include:
-
Pharmacokinetic profiling: Determination of oral bioavailability, plasma half-life, and metabolic stability.
-
In vivo efficacy studies: Evaluation of the compound's ability to reduce viral load and disease severity in animal models of SARS-CoV-2 infection (e.g., transgenic hACE2 mice).
-
Safety and toxicology assessment: In vitro cytotoxicity studies in various cell lines and in vivo toxicology studies to determine the therapeutic window.
-
Mechanism of action studies: Elucidation of the binding mode to both Mpro and Cathepsin L through structural biology (e.g., X-ray crystallography) and detailed kinetic analysis to determine the mechanism of inhibition (e.g., reversible, irreversible, competitive).
The successful completion of these studies will be critical in determining the translational potential of this compound as a novel antiviral agent for the treatment of COVID-19.
References
Biochemical Characterization of SARS-CoV-2 Mpro-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical characteristics of SARS-CoV-2 Mpro-IN-4, a dual inhibitor of the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L (CatL). The information presented herein is intended to support research and drug development efforts targeting SARS-CoV-2.
Introduction
This compound has been identified as a dual-action inhibitor with the potential to disrupt the viral life cycle at two critical stages: viral entry into host cells and viral replication. By targeting both the host protease Cathepsin L, which is involved in the processing of the viral spike protein for cell entry, and the viral Main Protease (Mpro or 3CLpro), essential for cleaving the viral polyprotein into functional units, Mpro-IN-4 presents a multi-pronged antiviral strategy. This guide summarizes its inhibitory potency and provides detailed experimental protocols for its characterization.
Quantitative Data
The inhibitory activity of this compound against its two primary targets has been quantified by determining its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Enzyme | IC50 Value |
| SARS-CoV-2 Main Protease (Mpro) | 900 nM[1][2] |
| Human Cathepsin L (CatL) | 60 nM[1][2] |
Mechanism of Action: Dual Inhibition
This compound's mechanism of action is centered on the simultaneous inhibition of two key proteases. This dual inhibition is a promising strategy for potent antiviral efficacy and potentially a higher barrier to the development of viral resistance.
References
Dual Inhibition of SARS-CoV-2 Mpro and Cathepsin L by Mpro-IN-4: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of SARS-CoV-2 Mpro-IN-4, a potent dual inhibitor of the viral main protease (Mpro) and the host's Cathepsin L (CatL). Mpro-IN-4, also referred to as SM141 in seminal research, demonstrates significant antiviral activity against SARS-CoV-2 by targeting two distinct and critical stages of the viral lifecycle: replication and entry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the inhibitor's activity, the experimental protocols used for its characterization, and a visualization of the relevant biological pathways.
Core Concepts: A Dual-Targeting Antiviral Strategy
The antiviral efficacy of Mpro-IN-4 stems from its ability to simultaneously inhibit two key proteases:
-
SARS-CoV-2 Main Protease (Mpro): A viral cysteine protease essential for cleaving the viral polyproteins into functional non-structural proteins. This process is a prerequisite for the assembly of the viral replication and transcription complex. Inhibition of Mpro directly halts viral replication.
-
Human Cathepsin L (CatL): A host cysteine protease located in the endosomes. Cathepsin L is crucial for the proteolytic cleavage of the SARS-CoV-2 spike (S) protein, a necessary step for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm. By inhibiting Cathepsin L, Mpro-IN-4 blocks a key pathway for viral entry into host cells.
The dual-inhibition strategy offers a promising therapeutic approach, as it targets both a viral and a host factor, potentially leading to a higher barrier to the development of viral resistance.
Quantitative Data Summary
The inhibitory activity of Mpro-IN-4 has been characterized through a series of biochemical and cell-based assays. The key quantitative data are summarized in the table below for clear comparison.
| Target/Assay | Inhibitor | IC50/EC50 | Cell Line |
| SARS-CoV-2 Mpro | Mpro-IN-4 (SM141) | 900 nM | - |
| Human Cathepsin L | Mpro-IN-4 (SM141) | 60 nM | - |
| SARS-CoV-2 Replication | Mpro-IN-4 (SM141) | 8.2 nM | A549-hACE2 |
Table 1. Summary of the inhibitory concentrations of Mpro-IN-4 against its molecular targets and its antiviral efficacy in a cell-based assay.[1][2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by Mpro-IN-4 and a typical experimental workflow for its evaluation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of Mpro-IN-4 (SM141).
SARS-CoV-2 Mpro Inhibition Assay (Biochemical)
-
Principle: This assay measures the ability of Mpro-IN-4 to inhibit the proteolytic activity of recombinant Mpro on a fluorogenic substrate.
-
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Mpro-IN-4 (or SM141) at various concentrations
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
A solution of recombinant Mpro is pre-incubated with varying concentrations of Mpro-IN-4 in the assay buffer for a defined period (e.g., 60 minutes) at room temperature in the dark.
-
The enzymatic reaction is initiated by the addition of the fluorogenic Mpro substrate.
-
The fluorescence intensity is monitored kinetically over time (e.g., every minute for 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission).
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.
-
The IC50 value is determined by plotting the percentage of Mpro inhibition against the logarithm of the Mpro-IN-4 concentration and fitting the data to a dose-response curve.
-
Human Cathepsin L Inhibition Assay (Biochemical)
-
Principle: This assay quantifies the inhibition of recombinant human Cathepsin L activity by Mpro-IN-4 using a fluorogenic substrate.
-
Materials:
-
Recombinant human Cathepsin L
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT)
-
Mpro-IN-4 (or SM141) at various concentrations
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Recombinant human Cathepsin L is pre-incubated with a range of Mpro-IN-4 concentrations in the assay buffer.
-
The reaction is started by adding the fluorogenic Cathepsin L substrate.
-
The increase in fluorescence due to the cleavage of the substrate is measured over time using a fluorescence plate reader (e.g., 380 nm excitation and 460 nm emission).
-
Initial reaction rates are determined from the kinetic reads.
-
The IC50 value is calculated by plotting the percent inhibition versus the log of the inhibitor concentration.
-
SARS-CoV-2 Antiviral Activity Assay (Cell-Based)
-
Principle: This assay determines the efficacy of Mpro-IN-4 in inhibiting SARS-CoV-2 replication in a relevant human cell line.
-
Materials:
-
A549 cells expressing human ACE2 (A549-hACE2)
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)
-
Mpro-IN-4 (or SM141) at various concentrations
-
Reagent for quantifying viral RNA (e.g., RT-qPCR primers and probes targeting the SARS-CoV-2 N gene)
-
96-well cell culture plates
-
-
Procedure:
-
A549-hACE2 cells are seeded in 96-well plates and incubated overnight.
-
The cells are pre-treated with serial dilutions of Mpro-IN-4 for a specified time (e.g., 2 hours).
-
The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
After a defined incubation period (e.g., 24-48 hours), the cell supernatant is collected.
-
Viral RNA is extracted from the supernatant and quantified using RT-qPCR.
-
The EC50 value, the concentration at which a 50% reduction in viral RNA is observed, is calculated by fitting the data to a dose-response curve.
-
Cytotoxicity Assay (Cell-Based)
-
Principle: This assay assesses the toxicity of Mpro-IN-4 on the host cells to ensure that the observed antiviral activity is not due to cell death.
-
Materials:
-
A549-hACE2 cells
-
Cell culture medium
-
Mpro-IN-4 (or SM141) at various concentrations
-
Cell viability reagent (e.g., CellTiter-Glo)
-
96-well cell culture plates
-
Luminometer
-
-
Procedure:
-
A549-hACE2 cells are seeded in 96-well plates and incubated overnight.
-
The cells are treated with the same concentrations of Mpro-IN-4 as used in the antiviral assay.
-
After the same incubation period as the antiviral assay, the cell viability reagent is added to the wells.
-
The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
The CC50 (50% cytotoxic concentration) is determined from the dose-response curve. The selectivity index (SI) can then be calculated as CC50/EC50.
-
Conclusion
This compound represents a promising class of dual-target inhibitors for the potential treatment of COVID-19. Its ability to concurrently block viral replication and entry provides a robust mechanism of action. The experimental protocols detailed herein offer a standardized framework for the evaluation of this and similar compounds, facilitating further research and development in the field of antiviral therapeutics. The comprehensive data and methodologies presented in this guide are intended to support the scientific community in the ongoing effort to combat SARS-CoV-2 and future coronavirus threats.
References
initial toxicity screening of SARS-CoV-2 Mpro-IN-4
An In-depth Technical Guide to the Initial Toxicity Screening of a Novel SARS-CoV-2 Mpro Inhibitor
Disclaimer: No specific public data was found for a compound designated "SARS-CoV-2 Mpro-IN-4." This guide has been compiled based on established methodologies and publicly available data for various investigational SARS-CoV-2 main protease (Mpro) inhibitors. The data and protocols presented herein are representative examples for the purpose of illustrating a typical initial toxicity screening workflow for a novel Mpro inhibitor.
Introduction
The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3][4][5] Mpro is responsible for cleaving the viral polyproteins pp1a and pp1ab at 11 distinct sites to produce functional non-structural proteins essential for the virus's life cycle.[2][3][5] The inhibition of Mpro can effectively block viral replication.[3][4] Initial toxicity screening is a crucial step in the preclinical development of any new Mpro inhibitor to assess its safety profile before it can be considered for further studies. This guide outlines the core components of such a screening process.
In Vitro Toxicity Assessment
The initial phase of toxicity screening is typically conducted using in vitro cell-based assays to determine the cytotoxic effects of the compound on various cell lines.
Quantitative Cytotoxicity Data
The following table summarizes representative quantitative data from in vitro cytotoxicity assays for a hypothetical novel SARS-CoV-2 Mpro inhibitor.
| Assay Type | Cell Line | Endpoint | Result | Selectivity Index (SI) |
| Cytotoxicity | Vero E6 | CC50 | > 200 µM | > 70.9 |
| Cytotoxicity | 293T-VeroE6 | CC50 | > 35 µM | - |
| Cytotoxicity | HFF-1 | IC50 | 41.2 µM | - |
| Antiviral Activity | Vero E6 | EC50 | 2.82 µM | - |
-
CC50 (50% cytotoxic concentration): The concentration of a compound that causes the death of 50% of the cells in a culture. A higher CC50 value indicates lower cytotoxicity.
-
EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. In this context, it refers to the concentration required to inhibit viral replication by 50%.
-
Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value is desirable as it indicates that the compound is more toxic to the virus than to the host cells.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing cell viability.
-
Cell Seeding:
-
Human normal fibroblast (HFF-1) cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well.
-
The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
The test compound is serially diluted in cell culture medium to achieve a range of concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the diluted compound.
-
A set of wells is treated with vehicle control (e.g., DMSO) and another set is left as untreated controls.
-
The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for another 4 hours at 37°C.
-
The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The cell viability is calculated as a percentage of the untreated control.
-
The CC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Toxicity Assessment
Following promising in vitro results, preliminary in vivo toxicity studies are conducted in animal models to evaluate the compound's safety in a whole organism.
Quantitative In Vivo Toxicity Data
The following table presents example data from an acute in vivo toxicity study in mice.
| Animal Model | Route of Administration | Dosage | Observation Period | Key Findings |
| C57BL/6 Mice | Intravenous | Up to 50 mg/kg | 14 days | No significant toxicity observed |
| C57BL/6 Mice | Oral | Up to 100 mg/kg | 14 days | No adverse effects reported |
Experimental Protocol: Acute In Vivo Toxicity Study
This protocol provides a general outline for an acute toxicity study in mice.
-
Animal Acclimatization:
-
Healthy C57BL/6 mice (6-8 weeks old) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Animals have free access to food and water.
-
-
Compound Administration:
-
The test compound is formulated in a suitable vehicle (e.g., saline, PEG400).
-
A single dose of the compound is administered to different groups of mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
A control group receives only the vehicle.
-
-
Observation:
-
The animals are closely monitored for any signs of toxicity, such as changes in behavior, weight loss, and mortality, for a period of 14 days.
-
Body weight is recorded daily for the first week and then weekly.
-
-
Pathological Analysis:
-
At the end of the observation period, the animals are euthanized.
-
Major organs (e.g., liver, kidneys, lungs, heart, spleen) are collected for macroscopic and microscopic pathological examination to identify any signs of tissue damage.
-
Signaling Pathways and Workflows
Visualizing experimental workflows and logical relationships can aid in understanding the toxicity screening process.
Experimental Workflow for Initial Toxicity Screening
Caption: Workflow for initial toxicity screening of a novel Mpro inhibitor.
Conclusion
The initial toxicity screening of a novel SARS-CoV-2 Mpro inhibitor is a multi-step process involving both in vitro and in vivo assessments. A favorable toxicity profile, characterized by high CC50 values and a high selectivity index, is essential for the advancement of a compound to further preclinical and clinical development. The methodologies and data presented in this guide provide a foundational understanding of this critical phase in antiviral drug discovery.
References
- 1. The SARS-CoV-2 main protease doesn't induce cell death in human cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The SARS-CoV-2 main protease (Mpro or 3CLpro) is an essential enzyme for viral replication, processing viral polyproteins into functional units.[1][2][3][4][5] This critical role makes it a prime target for the development of antiviral therapeutics.[2][4] SARS-CoV-2 Mpro-IN-4 is a potent dual inhibitor of the main protease (Mpro) and Cathepsin L (CatL).[6][7] Inhibition of Mpro directly blocks the viral replication cycle, while Cathepsin L inhibition can interfere with viral entry into host cells.[6][7][8] These application notes provide detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound in cell culture models.
Mechanism of Action
SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyproteins pp1a and pp1ab at eleven specific sites.[1][5] This proteolytic activity is crucial for the formation of the viral replication and transcription complex.[3] Mpro inhibitors, such as Mpro-IN-4, typically bind to the active site of the enzyme, preventing substrate binding and subsequent cleavage of the polyproteins, thereby halting viral replication.[2]
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| Mpro IC50 | 900 nM | - | [6] |
| Cathepsin L IC50 | 60 nM | - | [6] |
| Antiviral IC50 | 8.2 nM | hACE2-A549 | [6][7] |
Experimental Protocols
Antiviral Activity Assay using Cytopathic Effect (CPE) Reduction
This protocol determines the concentration at which this compound inhibits virus-induced cell death.
Materials:
-
Vero E6 cells (or other susceptible cell lines like hACE2-A549)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 virus stock
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (or similar)
-
Biosafety Level 3 (BSL-3) facility and procedures
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMEM with 2% FBS. A suggested starting concentration range is 0.1 nM to 10 µM.
-
Infection and Treatment:
-
In a BSL-3 facility, remove the culture medium from the cells.
-
Add the diluted Mpro-IN-4 to the wells.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.
-
Include a "virus control" (cells with virus, no compound) and a "cell control" (cells with no virus, no compound).
-
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
CPE Observation: Observe the cells under a microscope for cytopathic effects.
-
Viability Assay: Quantify cell viability using an assay like CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This protocol assesses the toxicity of this compound to the host cells.
Materials:
-
Vero E6 cells (or the cell line used in the antiviral assay)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar cytotoxicity assay kit[9]
Protocol:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium, mirroring the concentrations used in the antiviral assay. Add the diluted compound to the cells. Include a "vehicle control" (cells treated with the same concentration of DMSO or solvent as the compound).
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Cytotoxicity Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[9] Measure the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration. The therapeutic index (TI) can be calculated as CC50/EC50.
Gain-of-Function Reporter Assay for Mpro Inhibition
This assay provides a more direct measure of Mpro inhibition within living cells.[10][11] It utilizes a reporter construct that produces a fluorescent signal only when Mpro activity is inhibited.[10][11]
Materials:
-
HEK293T cells
-
Reporter plasmid expressing a fusion protein (e.g., eGFP flanked by Mpro cleavage sites)
-
Transfection reagent
-
This compound
-
96-well plates
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Transfection: Seed HEK293T cells in a 96-well plate and transfect them with the Mpro reporter plasmid.
-
Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of this compound.
-
Incubation: Incubate for 24-48 hours.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader or quantify the percentage of fluorescent cells using flow cytometry.
-
Data Analysis: Calculate the IC50 value for Mpro inhibition by plotting the fluorescence signal against the compound concentration.
Visualizations
Caption: Workflow for the antiviral CPE reduction assay.
Caption: SARS-CoV-2 Mpro inhibition by Mpro-IN-4.
References
- 1. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents [mdpi.com]
- 2. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 3. caymanchem.com [caymanchem.com]
- 4. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.org]
- 8. ecdc.europa.eu [ecdc.europa.eu]
- 9. dojindo.com [dojindo.com]
- 10. Gain-of-function assay for SARS-CoV-2 Mpro inhibition in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
Application Notes and Protocols for SARS-CoV-2 Mpro-IN-4 in Viral Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred intensive research into antiviral therapeutics. A key target for drug development is the viral Main Protease (Mpro or 3CLpro), an enzyme essential for processing viral polyproteins and, consequently, for viral replication. Additionally, host proteases, such as Cathepsin L (CatL), are involved in the viral entry process. SARS-CoV-2 Mpro-IN-4 is a potent dual inhibitor, targeting both the viral Mpro and the host Cathepsin L, offering a multi-pronged approach to disrupting the viral life cycle.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in in vitro viral replication assays.
Mechanism of Action
This compound exerts its antiviral effect through the dual inhibition of two critical proteases:
-
SARS-CoV-2 Main Protease (Mpro): After the viral RNA is translated into two large polyproteins (pp1a and pp1ab), Mpro is responsible for cleaving these polyproteins at multiple specific sites to release functional non-structural proteins (nsps). These nsps are essential for the assembly of the replicase-transcriptase complex (RTC), which orchestrates viral genome replication and transcription. By inhibiting Mpro, this compound directly halts the maturation of these essential viral proteins, thereby blocking viral replication.[1][4]
-
Cathepsin L (CatL): This host cysteine protease is located in the endosomes and is involved in the proteolytic activation of the SARS-CoV-2 spike (S) protein. For viral entry via the endocytic pathway, the S protein needs to be cleaved to expose the fusion peptide, which facilitates the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm. By inhibiting Cathepsin L, this compound can block this critical step of viral entry, particularly in cell types where this pathway is prominent.[1][5][6]
The dual-targeting nature of this compound provides a robust antiviral strategy, simultaneously impeding viral replication within the host cell and preventing the initial entry of the virus.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, providing a clear comparison of its potency against its targets and its effect on viral replication and host cell viability.
| Parameter | Target/Assay | Value | Cell Line | Reference |
| IC50 | SARS-CoV-2 Main Protease (Mpro) | 900 nM | - | [2][3] |
| IC50 | Cathepsin L (CatL) | 60 nM | - | [2][3] |
| EC50 | SARS-CoV-2 Viral Replication | 8.2 nM | A549-hACE2 | [1][2][3] |
| CC50 | Cytotoxicity | > 50 µM | A549-hACE2 | [1] |
| Selectivity Index (SI) | (CC50 / EC50) | > 6097 | A549-hACE2 | Calculated |
Experimental Protocols
Protocol 1: SARS-CoV-2 Viral Replication Assay using a Nanoluciferase Reporter Virus
This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound using a SARS-CoV-2 strain engineered to express Nanoluciferase (NanoLuc).
Materials:
-
A549 cells stably expressing human ACE2 (A549-hACE2)
-
SARS-CoV-2 expressing Nanoluciferase (SARS-CoV-2-Nluc)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well, black, clear-bottom tissue culture plates
-
Nano-Glo® Luciferase Assay System
-
Luminometer plate reader
-
Appropriate Personal Protective Equipment (PPE) and Biosafety Level 3 (BSL-3) containment facility.
Procedure:
-
Cell Seeding:
-
Trypsinize and count A549-hACE2 cells.
-
Seed 2.5 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell adherence and formation of a confluent monolayer.
-
-
Compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 µM). Include a DMSO-only vehicle control.
-
Carefully remove the medium from the cell plate and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate for 2 hours at 37°C and 5% CO2.
-
-
Viral Infection:
-
Thaw the SARS-CoV-2-Nluc virus stock on ice and dilute in serum-free medium to achieve a Multiplicity of Infection (MOI) of 0.025.
-
After the 2-hour pre-treatment, remove the compound-containing medium.
-
Infect the cells by adding 50 µL of the diluted virus to each well.
-
Incubate for 45 minutes at 37°C and 5% CO2 to allow for viral adsorption.
-
-
Post-Infection Treatment:
-
After the adsorption period, carefully remove the viral inoculum.
-
Add 100 µL of fresh medium containing the corresponding concentrations of this compound (or DMSO vehicle) to each well.
-
Incubate for 48 hours at 37°C and 5% CO2.
-
-
Quantification of Viral Replication:
-
After the 48-hour incubation, add 50 µL of Nano-Glo® Luciferase Assay substrate to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each compound concentration relative to the DMSO-treated control wells (0% inhibition) and mock-infected wells (100% inhibition).
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter non-linear regression curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cytotoxicity Assay
This protocol determines the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
A549-hACE2 cells
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or MTT/XTT assay kit)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding:
-
Seed A549-hACE2 cells in a 96-well plate at the same density as the viral replication assay (2.5 x 10^4 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium, mirroring the concentrations used in the antiviral assay. Include a DMSO-only vehicle control and a no-cell background control.
-
Remove the medium from the cells and add 100 µL of the diluted compound solutions.
-
Incubate for the same duration as the viral replication assay (e.g., 48 hours) at 37°C and 5% CO2.
-
-
Quantification of Cell Viability:
-
Follow the manufacturer's instructions for the chosen cell viability reagent. For example, for CellTiter-Glo®, add a volume of reagent equal to the volume of cell culture medium in the well.
-
Incubate as recommended (e.g., 10 minutes at room temperature).
-
Measure the luminescence or absorbance using the appropriate plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO-treated control wells (100% viability).
-
Plot the percentage of viability against the log of the compound concentration.
-
Determine the CC50 value by fitting the data to a four-parameter non-linear regression curve.
-
Visualizations
Caption: Experimental workflow for the SARS-CoV-2 viral replication assay.
Caption: Dual mechanism of action of this compound.
References
- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.org]
- 4. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
Determining the IC50 of SARS-CoV-2 Mpro Inhibitors In Vitro: A Representative Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of a representative SARS-CoV-2 main protease (Mpro) inhibitor, herein referred to as Mpro-IN-4, in an in vitro setting. The main protease is an essential enzyme for the replication of SARS-CoV-2, making it a prime target for antiviral drug development.[1][2][3] The methodologies outlined below are based on established fluorescence resonance energy transfer (FRET) assays, a common and robust method for screening Mpro inhibitors.[1][4]
Mechanism of Action of Mpro Inhibitors
The SARS-CoV-2 Mpro, also known as 3CLpro, is a cysteine protease responsible for cleaving viral polyproteins into functional proteins required for viral replication.[2][3][5] Mpro inhibitors are typically small molecules that bind to the active site of the enzyme, preventing it from processing its natural substrates.[2] This inhibition can be achieved through covalent or non-covalent binding to the catalytic dyad, which consists of cysteine and histidine residues.[2] By blocking the function of Mpro, these inhibitors effectively halt the viral life cycle.[2]
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Quantitative Data Summary
The following table summarizes representative quantitative data for the in vitro inhibition of SARS-CoV-2 Mpro by the hypothetical inhibitor Mpro-IN-4. These values are provided as an example for data presentation.
| Compound | Target | Assay Type | IC50 (nM) |
| Mpro-IN-4 | SARS-CoV-2 Mpro | FRET | 85 |
| GC-376 (Control) | SARS-CoV-2 Mpro | FRET | 30 |
Experimental Protocols
This section details the protocol for determining the IC50 value of Mpro-IN-4 using a FRET-based enzymatic assay.
Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Mpro-IN-4 (test inhibitor)
-
GC-376 (positive control inhibitor)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
Fluorescence plate reader
Experimental Workflow Diagram
Caption: Experimental Workflow for Mpro IC50 Determination.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Reconstitute the recombinant Mpro enzyme in the assay buffer to a final concentration of 2X the desired assay concentration (e.g., 200 nM for a 100 nM final concentration).
-
Reconstitute the FRET substrate in DMSO to a stock concentration of 10 mM and then dilute it in the assay buffer to a 2X working concentration (e.g., 20 µM for a 10 µM final concentration).
-
Prepare a stock solution of Mpro-IN-4 and the control inhibitor (GC-376) in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve. Further dilute these in the assay buffer.
-
-
Enzyme Inhibition Assay:
-
Add 25 µL of the 2X Mpro enzyme solution to each well of a 384-well black microplate.
-
Add 2.5 µL of the serially diluted Mpro-IN-4, control inhibitor, or DMSO (for no-inhibitor control) to the respective wells.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the 2X FRET substrate to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., 340 nm excitation and 490 nm emission for EDANS/DABCYL).
-
Monitor the increase in fluorescence intensity every minute for 30-60 minutes at 37°C. The cleavage of the substrate by Mpro separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 × (1 - (Velocity of inhibited reaction / Velocity of uninhibited reaction))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, Origin). The IC50 is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
The protocol described provides a robust and reproducible method for determining the in vitro IC50 of potential SARS-CoV-2 Mpro inhibitors. This assay is crucial for the initial screening and characterization of antiviral compounds, providing essential data for further drug development efforts. The use of a well-characterized control inhibitor and careful data analysis are critical for obtaining reliable and accurate results.
References
Application Notes and Protocols for Cell-Based Assay Development for SARS-CoV-2 Mpro-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for the replication of the virus, making it a prime target for the development of antiviral therapeutics.[1][2] Mpro is a cysteine protease responsible for cleaving the viral polyproteins into functional non-structural proteins, which are vital for the virus's life cycle.[2] Inhibiting Mpro activity can effectively block viral replication.[2] This document provides detailed application notes and protocols for the development of a cell-based assay to screen and characterize inhibitors of SARS-CoV-2 Mpro, with a specific focus on the dual Mpro and Cathepsin L inhibitor, SARS-CoV-2 Mpro-IN-4 .
This compound has demonstrated potent antiviral activity, blocking SARS-CoV-2 replication in human ACE2-expressing A549 cells with an IC50 value of 8.2 nM.[3][4] It also inhibits Mpro and Cathepsin L with IC50 values of 900 nM and 60 nM, respectively.[3] The cell-based assay protocols described herein are designed to enable researchers to quantify the intracellular efficacy of Mpro inhibitors like Mpro-IN-4.
Signaling Pathways and Experimental Workflow
SARS-CoV-2 Mpro-Mediated Disruption of Innate Immune Signaling
SARS-CoV-2 Mpro has been shown to cleave host cell proteins, thereby disrupting the innate immune response.[5][6][7] A key mechanism is the cleavage of essential signaling molecules such as NF-κB Essential Modulator (NEMO) and TAK1-binding protein 1 (TAB1), which are critical for the activation of antiviral interferon and inflammatory responses.[5][8][9] The cleavage of these proteins by Mpro blunts the host's ability to mount an effective early defense against the virus.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of the main protease of SARS-CoV-2 (Mpro) by repurposing/designing drug-like substances and utilizing nature’s toolbox of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.org]
- 5. accessh.org [accessh.org]
- 6. SARS-CoV-2 Main Protease Suppresses Innate Immunity By Cleaving Proteins Required For Interferon Induction And Inflammation [forbes.com]
- 7. news-medical.net [news-medical.net]
- 8. HCoV-229E Mpro Suppresses RLR-Mediated Innate Immune Signalling Through Cleavage of NEMO and Through Other Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional characterization of NEMO cleavage by SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Representative SARS-CoV-2 Mpro Inhibitor (MI-30) for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "SARS-CoV-2 Mpro-IN-4" did not yield specific public data. Therefore, these application notes and protocols have been generated using a well-documented, representative SARS-CoV-2 main protease (Mpro) inhibitor, MI-30 , based on peer-reviewed in vivo animal studies. The principles and methodologies described herein are broadly applicable to the preclinical evaluation of similar Mpro inhibitors.
Introduction
The SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional non-structural proteins essential for viral replication.[1][2] Its indispensable role and high conservation among coronaviruses make it a prime target for antiviral drug development.[3][4] This document provides detailed application notes and protocols for the in vivo evaluation of MI-30, a potent Mpro inhibitor, in animal models of SARS-CoV-2 infection.[3][5]
MI-30 is a peptidomimetic inhibitor designed to covalently bind to the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its proteolytic activity.[6][7] In preclinical studies, MI-30 has demonstrated significant antiviral efficacy both in vitro and in a transgenic mouse model of SARS-CoV-2 infection, effectively reducing viral load and lung pathology.[3][5] These notes are intended to guide researchers in the design and execution of in vivo studies to assess the efficacy, pharmacokinetics, and safety of similar Mpro inhibitors.
Data Presentation
The following tables summarize the quantitative data for the representative Mpro inhibitors MI-30 and a similar compound, MI-09, from published studies.
Table 1: In Vitro Activity of Mpro Inhibitors [3][8]
| Compound | Target | IC50 (nM) | Antiviral EC50 (µM) | Antiviral EC90 (µM) |
| MI-30 | SARS-CoV-2 Mpro | 11.8 | 0.54 | 2.12 |
| MI-09 | SARS-CoV-2 Mpro | 15.3 | 0.86 | 3.62 |
IC50: Half-maximal inhibitory concentration; EC50/EC90: Half-maximal/90% effective concentration in Vero E6 cells.
Table 2: In Vivo Efficacy of MI-30 in K18-hACE2 Transgenic Mice [3]
| Treatment Group | Administration Route | Dosage (mg/kg) | Viral Load Reduction (Log10 RNA copies/g tissue) vs. Vehicle |
| MI-30 | Intraperitoneal (i.p.) | 20 | Significant reduction |
| MI-30 | Oral (p.o.) | 20 | Significant reduction |
Mice were challenged with SARS-CoV-2 and treated twice daily. Lungs were harvested at 3 days post-infection.
Table 3: Pharmacokinetic Properties of MI-30 in Sprague-Dawley Rats [3]
| Administration | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Oral Bioavailability (%) |
| Intravenous (i.v.) | 0.08 | 1515 | 1853 | 2.9 | N/A |
| Oral (p.o.) | 0.75 | 240 | 271 | 2.1 | 14.6 |
| Intraperitoneal (i.p.) | 0.5 | 1298 | 1483 | 2.6 | 80.0 |
Data based on a 10 mg/kg dose for i.v. and p.o., and 20 mg/kg for i.p. administration.
Visualizations
Mechanism of Action and Experimental Workflow
References
- 1. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of the latest research on Mpro targeting SARS-COV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring the Efficacy of SARS-CoV-2 Mpro-IN-4
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro or 3CLpro) is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional units necessary for replication.[1][2][3] This essential role makes it a prime target for antiviral drug development.[4][5][6] SARS-CoV-2 Mpro-IN-4 is a potent, dual-action inhibitor that targets both the viral Mpro and the host cell's Cathepsin L (CatL), an enzyme involved in viral entry.[7][8][9] These application notes provide detailed protocols for measuring the biochemical and cell-based efficacy of this compound.
Mechanism of Action: Dual Inhibition of Viral Entry and Replication
This compound exerts its antiviral effect by targeting two distinct stages of the viral life cycle. It inhibits Cathepsin L, a host protease that facilitates the priming of the viral spike protein, which is necessary for the virus to enter host cells.[9] Concurrently, it inhibits the viral main protease (Mpro), which is essential for processing viral polyproteins into the functional proteins required for viral replication.[1][3] This dual-inhibition mechanism effectively blocks both viral entry and its subsequent replication machinery.
Caption: Dual inhibition mechanism of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Assay | Inhibitor | IC50 Value |
| Biochemical Assay | ||
| SARS-CoV-2 Main Protease (Mpro) | This compound | 900 nM[7][8] |
| Cathepsin L (CatL) | This compound | 60 nM[7][8] |
| Cell-Based Assay | ||
| SARS-CoV-2 Replication (in A549-hACE2 cells) | This compound | 8.2 nM[7][8] |
Experimental Protocols
Protocol 1: Biochemical Efficacy - Mpro FRET-Based Inhibition Assay
This protocol details the measurement of Mpro inhibitory activity using a Fluorescence Resonance Energy Transfer (FRET) assay. The assay relies on a fluorogenic peptide substrate that is cleaved by Mpro, separating a quencher from a fluorophore and resulting in a detectable fluorescent signal.[5][10]
Caption: Workflow for a FRET-based Mpro inhibition assay.
A. Materials and Reagents
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., Mca-AVLQSGFR-K(Dnp)-K-NH2)
-
This compound
-
Assay Buffer: 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3
-
DMSO (for compound dilution)
-
384-well black, flat-bottom assay plates
-
Fluorescence plate reader
B. Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve. Further dilute the compound series in Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant Mpro stock to a final concentration of 50 nM in chilled Assay Buffer.
-
Assay Procedure:
-
Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the diluted Mpro enzyme solution to each well.
-
Gently mix and pre-incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[9]
-
Prepare the FRET substrate solution by diluting it to 40 µM in Assay Buffer.
-
Initiate the enzymatic reaction by adding 5 µL of the substrate solution to each well, bringing the final volume to 20 µL.
-
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 340-360 nm, Emission: 460-480 nm) every 60 seconds for 15-20 minutes.[9]
-
Data Analysis:
-
Determine the initial reaction velocity (v) for each concentration by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the velocities to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Note: A similar protocol can be adapted for Cathepsin L by using recombinant CatL and a specific fluorogenic substrate (e.g., Z-FR-AMC).
Protocol 2: Cell-Based Efficacy - Antiviral Replication Assay
This protocol describes a method to determine the efficacy of this compound in inhibiting viral replication within a host cell line. The assay measures the reduction in virus-induced cytopathic effect (CPE) or uses a reporter virus.[11][12]
Caption: Workflow for a cell-based antiviral assay.
A. Materials and Reagents
-
A549 cells stably expressing human ACE2 (A549-hACE2)[7][8] or Vero E6 cells.[13]
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 isolate)
-
Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound
-
DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom cell culture plates
-
BSL-3 containment facility
B. Protocol
-
Cell Seeding: Seed A549-hACE2 cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound or DMSO (vehicle control).
-
Prepare a parallel plate without virus infection to determine cytotoxicity (for CC50 calculation).
-
Incubate the plates for 1-2 hours.
-
-
Viral Infection:
-
Working in a BSL-3 facility, dilute the SARS-CoV-2 stock to achieve a multiplicity of infection (MOI) of 0.05.
-
Add the diluted virus to all wells except the mock-infected and cytotoxicity controls.
-
-
Incubation: Incubate the infected plates for 48-72 hours at 37°C, 5% CO2, or until significant cytopathic effect is observed in the virus control wells.
-
Quantification of Viral Efficacy (EC50):
-
Remove the plates from the incubator and add the cell viability reagent according to the manufacturer's instructions (e.g., add 100 µL of CellTiter-Glo® reagent to each well).
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with cell-only controls (100% viability) and virus-only controls (0% viability).
-
Plot the percentage of cell viability against the logarithm of inhibitor concentration and calculate the half-maximal effective concentration (EC50) using a non-linear regression model.
-
Using the parallel non-infected plate, calculate the half-maximal cytotoxic concentration (CC50) to determine the inhibitor's therapeutic window (Selectivity Index = CC50/EC50).
-
References
- 1. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of SARS-CoV-2 Main Protease (Mpro) as Anti-Coronavirus Agents | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Immunomart [immunomart.org]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparing In Vitro and In Vivo Models as Part of Pre-Clinical Studies for COVID-19 Medicines — Youth STEM 2030 [youthstem2030.org]
Application Notes and Protocols for Assessing SARS-CoV-2 Mpro-IN-4 Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the cytotoxic effects of SARS-CoV-2 Mpro-IN-4, a dual inhibitor of the viral Main Protease (Mpro) and host Cathepsin L (CatL).[1] The following protocols are designed to enable a thorough assessment of IN-4's impact on cell health, viability, and the underlying mechanisms of potential toxicity. A multi-parametric approach is recommended to build a comprehensive cytotoxicity profile.[2][3][4]
Overview of Cytotoxicity Assessment
Evaluating the cytotoxicity of antiviral compounds is a critical step in drug development to ensure that the therapeutic agent selectively targets the virus without causing significant harm to host cells.[2][5][6] This protocol outlines a tiered approach, starting with general cell viability assays and progressing to more specific assays to elucidate the mechanism of cell death.
Tier 1: General Cell Viability and Cytotoxicity
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[7][8]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[3][9]
Tier 2: Mechanistic Insights into Cell Death
-
Apoptosis Assays:
-
Mitochondrial Health Assays:
-
Oxidative Stress Assays:
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison and interpretation.
Table 1: Cell Viability and Cytotoxicity Data for this compound
| Assay | Cell Line | IN-4 Concentration (µM) | Endpoint Measurement (e.g., Absorbance, Fluorescence) | % Viability / % Cytotoxicity (relative to control) | CC50 (µM) |
| MTT | Vero E6 | 0 (Vehicle) | 100% | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 | |||||
| LDH | Vero E6 | 0 (Vehicle) | 0% | ||
| 1 | |||||
| 10 | |||||
| 50 | |||||
| 100 |
Table 2: Mechanistic Cytotoxicity Data for this compound
| Assay | Cell Line | IN-4 Concentration (µM) | Endpoint Measurement (e.g., Fluorescence, Luminescence) | Fold Change (relative to control) |
| Caspase-3/7 Activity | Vero E6 | 0 (Vehicle) | 1.0 | |
| 10 | ||||
| 50 | ||||
| Annexin V Staining | Vero E6 | 0 (Vehicle) | 1.0 | |
| 10 | ||||
| 50 | ||||
| Mitochondrial Membrane Potential | Vero E6 | 0 (Vehicle) | 1.0 | |
| 10 | ||||
| 50 | ||||
| ROS Production | Vero E6 | 0 (Vehicle) | 1.0 | |
| 10 | ||||
| 50 |
Experimental Protocols
The following are detailed protocols for the key experiments. It is crucial to include appropriate positive and negative controls in each assay. For antiviral screening, cytotoxicity assays should be run in parallel with efficacy assays.[5]
Cell Culture
-
Cell Line: Vero E6 cells (a commonly used cell line for SARS-CoV-2 research) are recommended.[23][24] Other relevant cell lines such as A549-hACE2 or Caco-2 can also be used.[1][23]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
Tier 1: General Viability and Cytotoxicity Assays
This assay measures the reduction of yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7][8]
-
Materials:
-
96-well cell culture plates
-
Vero E6 cells
-
Complete culture medium
-
This compound (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Protocol:
-
Seed 1 x 10^4 Vero E6 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of Mpro-IN-4 in culture medium. The final solvent concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the old medium and add 100 µL of the Mpro-IN-4 dilutions to the respective wells. Include vehicle-only control wells.
-
Incubate for 24, 48, or 72 hours.[23]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged membranes.[3][9]
-
Materials:
-
96-well cell culture plates
-
Vero E6 cells
-
Complete culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay)[3]
-
Microplate reader
-
-
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
After the incubation period, carefully collect the supernatant from each well.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).
-
Tier 2: Mechanistic Cytotoxicity Assays
This assay detects the activity of caspase-3 and -7, key executioner enzymes in apoptosis.[10][11][25][26][27]
-
Materials:
-
96-well, white-walled plates
-
Vero E6 cells
-
Complete culture medium
-
This compound
-
Commercially available caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
-
-
Protocol:
-
Seed cells and treat with Mpro-IN-4 as described for the MTT assay.
-
After the desired incubation time, equilibrate the plate to room temperature.
-
Add the caspase-3/7 reagent according to the manufacturer's protocol.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Express the results as a fold change in caspase activity relative to the vehicle-treated control.
-
This assay uses fluorescent dyes that accumulate in healthy mitochondria with a high membrane potential. A decrease in fluorescence indicates mitochondrial depolarization, an early event in apoptosis.[13][14][15][16][17]
-
Materials:
-
Protocol:
-
Seed cells and treat with Mpro-IN-4 as described previously.
-
Towards the end of the treatment period, load the cells with the ΔΨm dye according to the manufacturer's instructions (typically 15-30 minutes at 37°C).
-
Wash the cells with PBS or a suitable buffer.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths. For JC-1, both green (monomers, indicating low ΔΨm) and red (aggregates, indicating high ΔΨm) fluorescence should be measured.
-
Calculate the ratio of red to green fluorescence (for JC-1) or the change in fluorescence intensity (for TMRE/TMRM) relative to the vehicle control.
-
This assay utilizes a cell-permeable dye that fluoresces upon oxidation by ROS.[18][19][20][21][22]
-
Materials:
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Remove the culture medium and load the cells with the ROS detection reagent diluted in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add the Mpro-IN-4 dilutions to the cells.
-
Measure the fluorescence intensity at appropriate intervals using a microplate reader (e.g., excitation/emission ~485/535 nm for DCFDA).
-
Express the results as a fold change in ROS production relative to the vehicle-treated control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified intrinsic apoptosis signaling pathway potentially induced by a cytotoxic agent.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Adaptation of the MTT assay for detection of neutralizing antibodies against the SARS-CoV-2 virus - Gracheva - Journal of microbiology, epidemiology and immunobiology [microbiol.crie.ru]
- 9. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for detection of caspases using immunofluorescence | Abcam [abcam.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. abcam.cn [abcam.cn]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
- 25. ulab360.com [ulab360.com]
- 26. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 27. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application of SARS-CoV-2 Mpro Inhibitors in Organoid Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for robust preclinical models to accelerate the development of effective antiviral therapeutics. Human organoids, three-dimensional self-organizing structures derived from stem cells that mimic the architecture and function of native organs, have become invaluable tools in this endeavor. This document provides detailed application notes and protocols for the use of SARS-CoV-2 main protease (Mpro) inhibitors in organoid models, with a focus on a representative non-covalent inhibitor, Compound X77 (also known as SARS-CoV-2 Mpro-IN-24).
The SARS-CoV-2 Mpro, a cysteine protease, is essential for the viral life cycle, processing viral polyproteins into functional units necessary for replication.[1] Its inhibition effectively halts viral propagation, making it a prime target for antiviral drug development.[1] Organoid models, particularly those of the lung and intestine, offer a physiologically relevant platform to assess the efficacy and toxicity of Mpro inhibitors in a human-like tissue environment.[2][3]
Note on Compound Identification: The specific compound "SARS-CoV-2 Mpro-IN-4" was not definitively identified in the scientific literature. However, "SARS-CoV-2 Mpro-IN-24," also known as Compound X77, is a well-characterized non-covalent Mpro inhibitor.[4] This document will focus on Compound X77 as a representative example and will also draw upon data from other Mpro inhibitors tested in organoid or related 3D culture systems to provide a comprehensive overview.
Signaling Pathway of SARS-CoV-2 Mpro Inhibition
The main protease of SARS-CoV-2 plays a critical role in the viral replication cycle. After the viral RNA is translated into two large polyproteins, pp1a and pp1ab, Mpro is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (nsps).[5] These nsps are essential for forming the replication and transcription complex (RTC), which orchestrates the synthesis of new viral RNA. Mpro inhibitors, such as Compound X77, are small molecules that bind to the active site of the enzyme, preventing it from cleaving the polyproteins.[1] This disruption of the viral life cycle ultimately suppresses viral replication within infected cells.[1]
Caption: SARS-CoV-2 Mpro Inhibition Pathway.
Data Presentation: Efficacy of Mpro Inhibitors
The following tables summarize the quantitative data for representative SARS-CoV-2 Mpro inhibitors.
| Compound | Target | Assay Type | Value | Reference |
| Mpro-IN-24 (X77) | SARS-CoV-2 Mpro | IC50 | 2.8 µM | [4] |
| SARS-CoV Mpro | IC50 | 3.4 µM | [4] | |
| SARS-CoV-2 Mpro | Kd | 0.057 µM | [6] | |
| E24 (covalent) | SARS-CoV-2 Mpro | EC50 (Vero E6) | 844 nM | |
| NZ-804 (non-covalent) | SARS-CoV-2 Mpro | IC50 | 0.009 µM | [2] |
| SARS-CoV-2 | EC50 (human lung cells) | 0.008 µM | [2] |
Note: While direct efficacy data for Mpro-IN-24 (X77) in organoid models is not yet published, the data for NZ-804 in primary human airway epithelial cell cultures, a closely related 3D model, suggests potent antiviral activity can be expected.[2] The covalent inhibitor E24 has also demonstrated efficacy in iPSC-derived 3D lung organoids.
Experimental Workflow for Antiviral Screening in Organoids
The general workflow for testing the efficacy of a SARS-CoV-2 Mpro inhibitor in an organoid model involves several key stages, from organoid culture to data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of coronaviral main proteases in complex with the non-covalent inhibitor X77 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An oral non-covalent non-peptidic inhibitor of SARS-CoV-2 Mpro ameliorates viral replication and pathogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing SARS-CoV-2 Mpro-IN-4 Assays
This guide provides troubleshooting advice and frequently asked questions for researchers using SARS-CoV-2 Mpro-IN-4 in biochemical and cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a dual inhibitor that targets both the SARS-CoV-2 Main Protease (Mpro or 3CLpro) and human Cathepsin L (CatL).[1][2] Mpro is a viral cysteine protease essential for processing viral polyproteins, making it crucial for viral replication.[3][4][5] By inhibiting Mpro, the inhibitor can halt the viral life cycle.[4]
Q2: What is the mechanism of action for Mpro inhibitors?
Mpro inhibitors are typically small molecules designed to bind to the active site of the enzyme, preventing it from cleaving viral polyproteins.[4] The active site contains a critical catalytic dyad of cysteine and histidine residues.[4] Inhibition can occur through non-covalent interactions or by forming a covalent bond with the catalytic cysteine (Cys145).[3][6]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw an aliquot and dilute it to the desired working concentrations in the appropriate assay buffer. Always ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls.
Q4: What are the recommended starting concentrations for my experiments?
The optimal concentration depends on the assay type. Based on its known potency, the following ranges are recommended as a starting point.
-
Biochemical Mpro Inhibition Assays: A 10-point dose-response curve centered around the reported IC50 of 900 nM is a good starting point. For example, you could test concentrations ranging from 10 nM to 100 µM.[1][2]
-
Cell-Based Antiviral Assays: The reported antiviral IC50 is significantly lower at 8.2 nM in hACE2-expressing A549 cells.[1][2] Therefore, a starting dose-response curve could range from 0.1 nM to 1 µM.
-
Cathepsin L Inhibition Assays: To test for off-target effects on Cathepsin L, use a concentration range around its IC50 of 60 nM.[1][2]
Troubleshooting Guides
Problem: No or Low Inhibition in a Biochemical Assay
Q: I am not observing the expected inhibition of Mpro, even at high concentrations of Mpro-IN-4. What are the potential causes?
A: This is a common issue that can be resolved by systematically checking several factors. Follow the logic diagram below to diagnose the problem.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.org]
- 3. researchgate.net [researchgate.net]
- 4. What are SARS-CoV-2 Mpro inhibitors and how do they work? [synapse.patsnap.com]
- 5. New insights into the catalytic mechanism of the SARS-CoV-2 main protease: an ONIOM QM/MM approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of SARS-CoV-2 Mpro-IN-4 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with the SARS-CoV-2 Mpro inhibitor, Mpro-IN-4, in solution. While specific stability data for Mpro-IN-4 is not extensively published, this guide offers strategies based on established principles for handling small molecule inhibitors and their protein targets.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the stability of SARS-CoV-2 Mpro-IN-4 during your experiments.
Caption: Factors influencing the stability of the Mpro-IN-4 complex.
What is the recommended solvent for preparing Mpro-IN-4 stock solutions?
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecule inhibitors. [1]It is recommended to use anhydrous, high-purity DMSO.
How should I store my Mpro-IN-4 stock solution?
For long-term storage, Mpro-IN-4 stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. [2] What is the recommended final concentration of DMSO in my assay?
The final concentration of DMSO in your aqueous assay buffer should be kept as low as possible, typically below 1%, to avoid affecting protein structure and function, and to prevent inhibitor precipitation.
What types of excipients can I use to improve the stability of the Mpro-IN-4 and Mpro complex?
Several types of excipients can help stabilize proteins and protein-ligand complexes: [3][4]
-
Polyols (e.g., glycerol, sorbitol): These can stabilize proteins through preferential hydration. [4]Glycerol is often used at 5-20%.
-
Sugars (e.g., sucrose, trehalose): These are effective cryoprotectants and can stabilize the native protein structure. [4]* Amino Acids (e.g., arginine, glycine): Arginine can help reduce protein aggregation. [4]
Quantitative Data Summary
Table 1: General Storage Recommendations for Small Molecule Inhibitor Stock Solutions
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous, high-purity DMSO | Good solvent for many small molecules, minimizes hydrolysis. [1] |
| Concentration | 10-50 mM (empirical) | High enough for serial dilutions, but below solubility limit to ensure homogeneity. [1] |
| Storage Temp. | -20°C to -80°C | Reduces chemical degradation and solvent evaporation. [2] |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles which can cause degradation and moisture absorption. |
Table 2: Common Excipients for Improving Protein and Complex Stability
| Excipient Class | Example | Typical Working Concentration | Primary Function |
| Polyols | Glycerol | 5-20% (v/v) | Conformational stabilization, cryoprotectant. [4] |
| Sorbitol | 5-10% (w/v) | Stabilizer and bulking agent. [4] | |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize against thermal stress, cryoprotectant. [] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Reduce aggregation, regulate viscosity. [4] |
| Surfactants | Polysorbate 20/80 | 0.01-0.1% (v/v) | Reduce surface tension and prevent adsorption to surfaces. [3][4] |
| Salts | NaCl, KCl | 50-150 mM | Enhance solubility and maintain ionic strength. [] |
Experimental Protocols
Protocol 1: Assessment of Mpro-IN-4 Solubility and Stability in Aqueous Buffers
Objective: To determine the optimal buffer conditions for maintaining Mpro-IN-4 in solution without precipitation or degradation.
Materials:
-
Mpro-IN-4
-
Anhydrous DMSO
-
A panel of buffers (e.g., 50 mM Phosphate, 50 mM HEPES, 50 mM Tris) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0)
-
Spectrophotometer or plate reader capable of measuring absorbance at multiple wavelengths.
Methodology:
-
Prepare a 10 mM stock solution of Mpro-IN-4 in anhydrous DMSO.
-
In a clear 96-well plate, serially dilute the Mpro-IN-4 stock solution into each of the test buffers to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is constant across all wells (e.g., 1%).
-
Include control wells containing buffer and DMSO only.
-
Measure the absorbance of the plate at a wavelength where Mpro-IN-4 absorbs and at a scattering wavelength (e.g., 600 nm) immediately after preparation (T=0).
-
Incubate the plate at the desired experimental temperature (e.g., room temperature or 37°C).
-
Repeat the absorbance measurements at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Analysis:
-
An increase in absorbance at 600 nm indicates precipitation.
-
A decrease in the specific absorbance of Mpro-IN-4 over time, without a corresponding increase in scattering, may suggest chemical degradation.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Assessing Mpro-IN-4 Binding and Complex Stability
Objective: To determine if Mpro-IN-4 binding stabilizes the SARS-CoV-2 Mpro and to assess the stability of the complex in different buffers.
Materials:
-
Purified SARS-CoV-2 Mpro
-
Mpro-IN-4 DMSO stock solution
-
SYPRO Orange dye (or equivalent)
-
Panel of test buffers
-
Real-time PCR instrument capable of performing a thermal melt experiment.
Methodology:
-
Prepare a reaction mix containing the Mpro enzyme (final concentration e.g., 2 µM), SYPRO Orange dye (e.g., 5x final concentration), and the test buffer.
-
In a 96-well PCR plate, add the reaction mix to each well.
-
Add Mpro-IN-4 to the test wells to achieve the desired final concentration (e.g., 10 µM). Add an equivalent volume of DMSO to the control wells.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment:
-
Initial temperature: 25°C
-
Final temperature: 95°C
-
Ramp rate: 0.5-1.0°C/minute
-
Collect fluorescence data at each temperature increment.
-
-
Analysis:
-
Determine the melting temperature (Tm) of Mpro in the absence and presence of Mpro-IN-4. The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the melt curve.
-
A significant increase in the Tm in the presence of Mpro-IN-4 indicates that the inhibitor is binding to and stabilizing the Mpro enzyme.
-
This experiment can be repeated with different buffers and additives to identify conditions that maximize the thermal stability of the Mpro-IN-4 complex.
-
References
Technical Support Center: Addressing Off-Target Effects of SARS-CoV-2 Mpro-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of SARS-CoV-2 Mpro-IN-4, with a specific focus on understanding and mitigating its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), an enzyme essential for viral replication.[1][2] It functions as a dual inhibitor, also targeting human Cathepsin L, a host cysteine protease involved in viral entry.[1][3] This dual-action mechanism contributes to its antiviral efficacy.
Q2: What are the known off-target effects of this compound?
A2: The most significant known off-target effect of this compound is the inhibition of human Cathepsin L.[1][3] Due to the similarity in the active sites of cysteine proteases, there is a potential for cross-reactivity with other human proteases, such as other cathepsins and caspases.[4][5] Researchers should be aware of these potential off-target activities when interpreting experimental results.
Q3: Why is it important to consider the dual inhibition of Mpro and Cathepsin L?
A3: The dual inhibition of both a viral (Mpro) and a host (Cathepsin L) factor can be advantageous for antiviral efficacy. However, it also complicates the interpretation of experimental data. Effects observed in cellular assays could be due to the inhibition of Mpro, Cathepsin L, or a combination of both. Understanding this dual activity is crucial for accurate data analysis and for anticipating potential physiological effects in more complex systems.
Q4: How can I confirm that this compound is engaging its target in my cellular experiments?
A4: A Cellular Thermal Shift Assay (CETSA) is the gold-standard method to confirm target engagement in intact cells. This technique measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of Mpro in the presence of Mpro-IN-4 would confirm direct binding in a cellular context.
Troubleshooting Guide
Issue 1: Unexpected levels of cytotoxicity observed in cell-based assays.
-
Question: My cell viability has significantly decreased at concentrations where I expect to see specific antiviral activity. Is this due to off-target effects?
-
Answer: This is a possibility. While potent Mpro inhibition should ideally show a good therapeutic window, off-target effects on essential host proteases, such as other cathepsins or caspases, could lead to cytotoxicity.[4][5] We recommend performing a caspase activity assay (e.g., Caspase-Glo® 3/7) to determine if the observed cytotoxicity is mediated by the induction of apoptosis through off-target caspase inhibition. Additionally, running a broader cytotoxicity panel with different cell lines can provide more insight.
Issue 2: Discrepancy between enzymatic inhibition (IC50) and cellular antiviral activity (EC50).
-
Question: The compound is very potent in my biochemical Mpro inhibition assay, but its antiviral activity in cells is much weaker than expected. What could be the reason?
-
Answer: Several factors could contribute to this discrepancy:
-
Cell Permeability: The compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.
-
Off-Target Engagement: Binding to highly abundant off-target proteins can reduce the effective concentration of the inhibitor available to bind Mpro.[6]
-
Assay-Specific Artifacts: The conditions of the enzymatic assay (e.g., presence of reducing agents) may not accurately reflect the cellular environment.
We recommend performing a CETSA to confirm target engagement in your cellular model. If target engagement is confirmed, further investigation into the compound's permeability and metabolic stability is warranted.
-
Issue 3: Inconsistent results in the Mpro FRET inhibition assay.
-
Question: I am seeing high variability in my Mpro FRET assay results. What are the common pitfalls?
-
Answer: High variability in FRET assays can arise from several sources:
-
Compound Interference: The compound itself might be fluorescent or a quencher at the excitation/emission wavelengths of the FRET pair. Always run a control with the compound and the substrate without the enzyme to check for interference.
-
Compound Solubility: Poor solubility of the test compound can lead to aggregation and inconsistent results. Ensure the compound is fully dissolved in the assay buffer.
-
Enzyme Activity: Ensure the Mpro enzyme is active and used at a concentration within the linear range of the assay. Enzyme activity can be sensitive to buffer conditions and freeze-thaw cycles.
-
Substrate Quality: The quality and purity of the FRET peptide substrate are critical.
-
Quantitative Data Summary
The following table summarizes the known on-target and potential off-target activities of a representative dual Mpro/Cathepsin L inhibitor. While specific comprehensive screening data for this compound is not publicly available, the data for pomotrelvir, another Mpro inhibitor, provides insights into the expected selectivity profile.[7]
| Target | IC50 / Ki (nM) | Target Class | Implication |
| SARS-CoV-2 Mpro | 2.7 (Ki) | Viral Protease | Primary Target - Inhibition of viral replication. |
| Human Cathepsin L | 7400 (Ki) | Host Protease | Known Off-Target - Inhibition of viral entry, potential for off-target effects on lysosomal function. |
| Human Cathepsin S | 445 (Ki) | Host Protease | Potential for off-target effects on immune cell function. |
| Human Cathepsin K | 289 (Ki) | Host Protease | Potential for off-target effects on bone remodeling. |
| Human Cathepsin B | 1270 (Ki) | Host Protease | Potential for off-target effects on various physiological processes. |
| Human Caspase-2 | >100,000 (Ki) | Host Protease | Low potential for off-target effects on this apoptotic pathway. |
| Human Caspase-3 | >30,000 (Ki) | Host Protease | Low potential for off-target effects on this key executioner caspase. |
| Human Chymotrypsin C | >100,000 (Ki) | Host Protease | High selectivity against this serine protease. |
| Human Elastase | >100,000 (Ki) | Host Protease | High selectivity against this serine protease. |
| Human Thrombin | >100,000 (Ki) | Host Protease | High selectivity against this key coagulation factor. |
Experimental Protocols
FRET-Based SARS-CoV-2 Mpro Inhibition Assay
This protocol is adapted from a standard fluorescence resonance energy transfer (FRET) assay to measure Mpro activity.
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
FRET peptide substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 150 mM NaCl
-
Test compound (this compound) and positive control (e.g., GC376)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 384-well plate, add 5 µL of diluted compound or control.
-
Add 10 µL of Mpro solution (final concentration ~20 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FRET substrate (final concentration ~20 µM).
-
Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition relative to the DMSO control and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Mpro Target Engagement
This protocol outlines a method to verify the binding of Mpro-IN-4 to Mpro in a cellular environment.
Materials:
-
Cells expressing SARS-CoV-2 Mpro (e.g., transfected HEK293T cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against SARS-CoV-2 Mpro
-
Western blotting equipment and reagents
Procedure:
-
Treat cells with either vehicle (DMSO) or varying concentrations of Mpro-IN-4 for 1-2 hours.
-
Harvest the cells and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Mpro in each sample by Western blotting using an anti-Mpro antibody.
-
Quantify the band intensities and plot the fraction of soluble Mpro as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Mpro-IN-4 indicates target engagement.
Caspase-Glo® 3/7 Assay for Cytotoxicity Assessment
This commercial assay from Promega is a reliable method to measure the activity of caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Cells of interest
-
This compound
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Mpro-IN-4 and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates the activation of caspases 3 and 7.
Cathepsin L Activity Assay
This protocol describes a fluorometric assay to measure Cathepsin L activity.
Materials:
-
Human Cathepsin L, active form
-
Cathepsin L substrate (e.g., Z-FR-AMC)
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT
-
This compound and a known Cathepsin L inhibitor (e.g., E-64)
-
Black 96-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Mpro-IN-4 and the control inhibitor.
-
In a 96-well plate, add the diluted compounds.
-
Add Cathepsin L to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the Cathepsin L substrate.
-
Measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) over time.
-
Calculate the reaction rates and determine the IC50 value for Mpro-IN-4 against Cathepsin L.
Visualizations
References
- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Computational Selectivity Assessment of Protease Inhibitors against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of SARS-CoV-2 Main Protease Inhibitors Using Chemical Similarity Analysis Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of in vitro antiviral activity of SARS-CoV-2 Mpro inhibitor pomotrelvir and cross-resistance to nirmatrelvir resistance substitutions - PMC [pmc.ncbi.nlm.nih.gov]
dealing with batch-to-batch variability of SARS-CoV-2 Mpro-IN-4
Welcome to the technical support center for SARS-CoV-2 Mpro-IN-4. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Introduction to this compound
This compound is a dual inhibitor targeting both the main protease (Mpro or 3CLpro) of SARS-CoV-2 and the host cysteine protease, Cathepsin L (CatL). The main protease is essential for viral replication, making it a prime target for antiviral therapies.[1][2] Cathepsin L is involved in the entry of the virus into host cells.[2] The dual-inhibitory action of Mpro-IN-4, therefore, presents a multi-pronged approach to curtailing viral infection.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) for this compound.
| Target | IC50 | Cell-Based Assay (A549-hACE2 cells) |
| SARS-CoV-2 Mpro | 900 nM | 8.2 nM |
| Cathepsin L | 60 nM |
Data sourced from MedChemExpress and Immunomart.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor. It inhibits the SARS-CoV-2 main protease (Mpro), an enzyme critical for cleaving viral polyproteins into functional proteins required for viral replication.[1][2] Additionally, it inhibits the host's Cathepsin L, a protease that facilitates the entry of the virus into host cells.[2] By targeting both a viral and a host factor, Mpro-IN-4 can interfere with multiple stages of the viral life cycle.
Q2: Why is there a significant difference between the enzymatic IC50 (900 nM) and the cell-based IC50 (8.2 nM) for Mpro-IN-4?
A2: The difference in potency between enzymatic and cell-based assays is a common observation for many inhibitors. Several factors can contribute to this:
-
Dual Inhibition: The potent inhibition of Cathepsin L (IC50 = 60 nM) likely contributes significantly to the overall antiviral effect in cell-based assays, as it blocks viral entry.
-
Cellular Accumulation: The compound may accumulate within the cells, reaching a higher effective concentration at the site of action than in the surrounding medium.
-
Off-target Effects: The compound might have other, unidentified antiviral mechanisms or off-target effects within the cellular context that contribute to its potency.
Q3: What are the potential causes of batch-to-batch variability with this compound?
A3: While specific data on the batch-to-batch variability of Mpro-IN-4 is not publicly available, general principles for synthetic small molecules suggest several potential causes:
-
Purity: The presence of impurities from the synthesis process can interfere with the assay, either by inhibiting the enzyme themselves or by interfering with the detection method (e.g., fluorescence).[5][6]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and stability, which can affect its performance in assays.[7][8][9]
-
Formulation: If the compound is provided in a formulated solution, variations in the excipients or solvent can impact its stability and delivery in the assay system.[10][11][12]
-
Degradation: The compound may be sensitive to light, temperature, or pH, leading to degradation over time if not stored correctly.
Q4: How should I store and handle this compound to ensure its stability?
A4: For solid compounds, it is generally recommended to store them at -20°C, protected from light and moisture. For stock solutions in solvents like DMSO, it is also advisable to store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the supplier's specific recommendations for storage and handling.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in enzymatic assays between different batches of Mpro-IN-4.
| Potential Cause | Troubleshooting Steps |
| Varying Purity | 1. Request a Certificate of Analysis (CoA) for each batch to compare purity levels. 2. If possible, perform your own quality control, such as HPLC or mass spectrometry, to confirm purity. 3. Consider that even small amounts of a highly potent impurity can significantly alter the apparent IC50.[6] |
| Polymorphism | 1. Ensure the compound is fully dissolved in the assay buffer. Inconsistent solubility can lead to variable results. 2. Use a consistent sonication or vortexing procedure to dissolve the compound. 3. If you suspect polymorphism, consult with the supplier about the crystalline form of the compound. |
| Assay Conditions | 1. Ensure that assay conditions (e.g., enzyme and substrate concentrations, incubation time, temperature, buffer composition) are identical across all experiments. 2. Check the stability of the Mpro enzyme, as its activity can decrease over time. |
Issue 2: Poor or no activity in a cell-based antiviral assay.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility | 1. Check for precipitation of the compound in the cell culture medium. 2. Lower the final concentration of the solvent (e.g., DMSO) in the medium. 3. Pre-warm the medium before adding the compound to aid in solubility. |
| Cell Health | 1. Ensure the cells are healthy and not overgrown before starting the experiment. 2. Perform a cytotoxicity assay to determine the concentration at which Mpro-IN-4 is toxic to the cells. 3. Use a positive control inhibitor with known activity to validate the assay. |
| Incorrect Assay Setup | 1. Verify the multiplicity of infection (MOI) of the virus. 2. Confirm that the incubation time is appropriate for observing a cytopathic effect (CPE) or for the reporter gene expression. 3. Ensure that the cell line used is susceptible to SARS-CoV-2 infection. |
Issue 3: High background signal or assay interference.
| Potential Cause | Troubleshooting Steps |
| Compound Fluorescence | 1. Test the intrinsic fluorescence of Mpro-IN-4 at the excitation and emission wavelengths of your assay. 2. If the compound is fluorescent, you may need to use a different assay format or subtract the background fluorescence from a compound-only control. |
| Impurities | 1. As with inconsistent IC50 values, impurities can be a source of interference. Refer to the troubleshooting steps for purity. |
| Assay Reagents | 1. Check the quality and expiration dates of all assay reagents. 2. Prepare fresh buffers and solutions. |
Experimental Protocols
SARS-CoV-2 Mpro FRET-Based Enzymatic Assay
Materials:
-
Recombinant SARS-CoV-2 Mpro
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
-
This compound
-
DMSO
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare Compound Dilutions:
-
Prepare a stock solution of Mpro-IN-4 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.
-
-
Enzyme Preparation:
-
Dilute the recombinant Mpro to the desired concentration in assay buffer. The optimal concentration should be determined empirically but is often in the low nanomolar range.
-
-
Assay Setup:
-
Add 40 µL of assay buffer to each well of a 96-well plate.
-
Add 5 µL of the diluted Mpro-IN-4 or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of the diluted Mpro enzyme to all wells except the no-enzyme control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare the Mpro substrate solution in assay buffer. The final concentration should be at or below the Km value for the enzyme.
-
Add 50 µL of the substrate solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm).
-
Measure the fluorescence signal kinetically over a set period (e.g., 30-60 minutes) at regular intervals.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the data to the positive (enzyme + DMSO) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based SARS-CoV-2 Antiviral Assay (CPE Reduction)
Materials:
-
Vero E6 or A549-hACE2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
SARS-CoV-2 virus stock
-
This compound
-
DMSO
-
96-well clear plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed Vero E6 or A549-hACE2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
Compound Preparation:
-
Prepare serial dilutions of Mpro-IN-4 in cell culture medium.
-
-
Infection and Treatment:
-
Remove the old medium from the cells and add the diluted Mpro-IN-4.
-
Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.01).
-
Include uninfected and untreated controls, as well as infected and untreated controls.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until a clear cytopathic effect (CPE) is observed in the infected, untreated wells.
-
-
Quantification of Cell Viability:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the uninfected control (100% viability) and the infected, untreated control (0% viability).
-
Plot the percent cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
Signaling Pathway of SARS-CoV-2 Mpro
Caption: SARS-CoV-2 Mpro cleaves viral polyproteins and host proteins.
Experimental Workflow for Mpro Inhibitor Evaluation
Caption: Workflow for evaluating the efficacy of Mpro inhibitors.
Troubleshooting Logic for Batch-to-Batch Variability
Caption: A logical workflow for troubleshooting batch-to-batch variability.
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. scitechnol.com [scitechnol.com]
- 11. Formulation Failure Fix: Stop Wasting R&D Budget | Training [onlytrainings.com]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SARS-CoV-2 Mpro Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SARS-CoV-2 main protease (Mpro) inhibitors, such as Mpro-IN-4, in viral strains.
Frequently Asked Questions (FAQs)
Q1: My SARS-CoV-2 Mpro inhibitor (Mpro-IN-4) is showing reduced efficacy in my experiments. What could be the cause?
A significant reduction in the efficacy of your Mpro inhibitor is likely due to the emergence of resistance mutations within the viral Mpro gene. RNA viruses like SARS-CoV-2 have a high mutation rate, and under the selective pressure of an inhibitor, variants with mutations that reduce the inhibitor's binding or efficacy can become dominant.[1][2] These mutations can alter the structure of the protease's active site, diminishing the inhibitor's ability to bind and block its function.[3]
Q2: What are the known resistance mutations in SARS-CoV-2 Mpro?
Several mutations in the Mpro sequence have been identified that confer resistance to various inhibitors, including clinically relevant ones like nirmatrelvir. Some of the most significant and well-characterized resistance mutations include:
-
E166V: This is one of the most potent resistance mutations, causing a significant increase in the EC50 and IC50 values for nirmatrelvir.[4] The glutamic acid at position 166 is crucial for interacting with the inhibitor, and its replacement with valine disrupts this interaction.[4]
-
S144A/F/G/M/Y: Mutations at this position are also known hotspots for drug resistance.[5]
-
M165T: This mutation has been identified as conferring resistance.[5]
-
H172Q/F/Y: Changes at this residue can lead to reduced inhibitor efficacy.[5][6]
-
Q189K: This mutation has been characterized and shown to contribute to resistance.[6]
-
Hyperactive Mutations (e.g., T21I, L50F): Some mutations don't directly interfere with inhibitor binding but increase the catalytic activity of Mpro.[7][8][9] This hyperactivity can contribute to resistance by requiring higher inhibitor concentrations to achieve the same level of suppression.[8][9]
Q3: How do these mutations cause resistance at a molecular level?
Resistance mutations typically function through one or a combination of the following mechanisms:
-
Disruption of Direct Inhibitor Contacts: Mutations can occur at residues that form direct hydrogen bonds or other interactions with the inhibitor. The E166V mutation is a prime example, where the loss of the glutamic acid side chain eliminates a key polar contact with the inhibitor.[4]
-
Allosteric Changes to the Active Site: Some mutations, even those distant from the active site, can induce conformational changes that alter the shape and flexibility of the inhibitor-binding pocket, leading to reduced binding affinity.[10]
-
Increased Enzymatic Activity (Hyperactivity): As mentioned, some mutations can enhance the protease's catalytic efficiency.[7][8][9] This means that even if the inhibitor binds, the enzyme is more active overall, requiring a higher concentration of the inhibitor to effectively shut down viral polyprotein processing.[8][9]
Q4: Can a mutation that confers resistance to one Mpro inhibitor affect others differently?
Yes, and this is a critical concept for developing next-generation inhibitors. A mutation that causes strong resistance to one inhibitor may have a lesser effect on another, or in some cases, even increase susceptibility. For instance, the E166V mutation has a more significant impact on nirmatrelvir than on ensitrelvir.[4] A novel deletion mutation, Δ23G, was found to confer substantial resistance to ensitrelvir while paradoxically increasing susceptibility to nirmatrelvir.[11] This highlights the importance of characterizing resistance profiles against a panel of inhibitors.
Troubleshooting Guides
Guide 1: Confirming and Characterizing a Resistant Mpro Variant
If you suspect your viral strain has developed resistance to Mpro-IN-4, follow these steps to confirm and characterize the resistance.
Workflow for Resistance Characterization
Caption: Workflow for identifying and characterizing Mpro inhibitor resistance.
Step 1: Sequence the Mpro Gene
-
Isolate viral RNA from the culture showing reduced inhibitor susceptibility.
-
Perform reverse transcription and PCR (RT-PCR) to amplify the Mpro coding region.
-
Sequence the amplified product and compare it to the wild-type Mpro sequence to identify any mutations.
Step 2: Biochemical Characterization of the Mutant Protease
-
Use site-directed mutagenesis to introduce the identified mutation(s) into an Mpro expression vector.
-
Express and purify the mutant Mpro protein.
-
Determine the 50% inhibitory concentration (IC50) of your inhibitor against the mutant and wild-type enzymes using a biochemical assay (see Protocol 1). A significant increase in the IC50 for the mutant indicates resistance.
-
Perform a thermal shift assay (Differential Scanning Fluorimetry) to measure the change in thermal stability (ΔTm) of the mutant Mpro upon inhibitor binding (see Protocol 2). A smaller ΔTm for the mutant compared to the wild-type suggests reduced binding affinity.[4]
Step 3: Cellular Validation
-
If possible, use a reverse genetics system to engineer a recombinant virus containing the identified mutation(s).
-
Perform a cell-based antiviral assay to determine the 50% effective concentration (EC50) of your inhibitor against the mutant and wild-type viruses. This will confirm that the mutation confers resistance in a cellular context.[5]
Step 4: Structural Analysis
-
For a detailed understanding of the resistance mechanism, determine the crystal structure of the mutant Mpro, both alone and in complex with your inhibitor.
-
This will reveal how the mutation alters the active site and the inhibitor's binding mode.[4][6]
Guide 2: Strategies to Overcome Mpro-IN-4 Resistance
If you have confirmed resistance to your inhibitor, consider the following strategies:
Logical Flow for Overcoming Resistance
Caption: Strategies for overcoming resistance to Mpro inhibitors.
-
Rational Drug Redesign:
-
Use the structural information from your resistant Mpro-inhibitor complex to guide the design of new inhibitor analogues.
-
The goal is to modify the inhibitor to either regain lost interactions or to accommodate the structural changes in the mutant active site. This may involve exploring different chemical scaffolds or warheads.[3][12]
-
-
Combination Therapy:
-
Combining your Mpro inhibitor with an antiviral that has a different target, such as the RNA-dependent RNA polymerase (RdRp) or the papain-like protease (PLpro), can be an effective strategy.[1][13] This multi-pronged approach makes it more difficult for the virus to develop resistance to both drugs simultaneously.
-
Alternatively, combine Mpro-IN-4 with another Mpro inhibitor that is unaffected by the specific resistance mutation.
-
-
Screen for New Inhibitors:
-
Use your characterized resistant Mpro enzyme to screen compound libraries. This can help identify novel inhibitors with different binding modes that are effective against the resistant variant.
-
Quantitative Data on Mpro Resistance Mutations
The following tables summarize the impact of key mutations on the efficacy of well-characterized Mpro inhibitors. This data can serve as a reference for the magnitude of resistance you might observe.
Table 1: Impact of Mpro Mutations on Nirmatrelvir and Ensitrelvir Efficacy
| Mutation | Inhibitor | Assay Type | Fold Increase in IC50/EC50 vs. Wild-Type | Reference |
|---|---|---|---|---|
| E166V | Nirmatrelvir | Antiviral (EC50) | ~100-fold | [4] |
| Nirmatrelvir | Biochemical (IC50) | ~220-fold | [4] | |
| Ensitrelvir | Antiviral (EC50) | ~23-fold | [4] | |
| Ensitrelvir | Biochemical (IC50) | ~9-fold | [4] | |
| S144M/F/A/G/Y | Nirmatrelvir | Biochemical (Ki) | >10-fold | [5] |
| M165T | Nirmatrelvir | Biochemical (Ki) | >10-fold | [5] |
| H172Q/F | Nirmatrelvir | Biochemical (Ki) | >10-fold | [5] |
| G48Y/ΔP168 | Nirmatrelvir | Thermodynamic Binding | 3-fold reduced affinity | [10] |
| Ensitrelvir | Thermodynamic Binding | 5-fold reduced affinity | [10] | |
| Δ23G | Ensitrelvir | Antiviral (IC50) | ~35-fold | [11] |
| | Nirmatrelvir | Antiviral (IC50) | ~8-fold decrease (increased susceptibility) |[11] |
Table 2: Thermal Shift Assay Data for Mpro Variants with Inhibitors
| Mpro Variant | Inhibitor (100 µM) | ΔTm (°C) vs. Apo Enzyme | Interpretation | Reference |
|---|---|---|---|---|
| Wild-Type | Nirmatrelvir | 18.5 | High-affinity binding | [4] |
| Ensitrelvir | 15.2 | High-affinity binding | [4] | |
| E166V | Nirmatrelvir | 2.0 | Significant loss of affinity | [4] |
| | Ensitrelvir | 5.2 | Reduced affinity |[4] |
Detailed Experimental Protocols
Protocol 1: Fluorescence-Based Mpro Activity Inhibition Assay (IC50 Determination)
This protocol is adapted from methodologies described in the literature for determining the inhibitory potency of compounds against SARS-CoV-2 Mpro.[4][14]
Materials:
-
Purified wild-type and mutant Mpro enzymes
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)
-
Fluorescent substrate: A peptide containing the Mpro cleavage sequence flanked by a fluorophore and a quencher (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).
-
Mpro-IN-4 and other test inhibitors
-
384-well assay plates (black, flat-bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of your inhibitor (Mpro-IN-4) in DMSO. A typical starting concentration might be 100 µM.
-
In a 384-well plate, add 2 µL of the diluted inhibitor to each well. Include wells with DMSO only as a no-inhibitor control.
-
Add 20 µL of Mpro enzyme solution (e.g., a final concentration of 200 nM) to each well.[4]
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 18 µL of the fluorescent substrate (e.g., a final concentration of 20 µM) to each well.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (e.g., excitation at 340 nm, emission at 490 nm) every minute for 30-60 minutes at 37°C.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This protocol is used to assess the binding of an inhibitor to Mpro by measuring the increase in the protein's melting temperature (Tm).[4]
Materials:
-
Purified wild-type and mutant Mpro enzymes
-
DSF buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (or equivalent)
-
Mpro-IN-4 and other test inhibitors
-
qPCR instrument with a thermal ramping capability
-
96-well PCR plates
Procedure:
-
Prepare a master mix containing the Mpro enzyme (e.g., final concentration of 2 µM) and SYPRO Orange dye (e.g., 5x final concentration) in DSF buffer.
-
Dispense the master mix into the wells of a 96-well PCR plate.
-
Add your inhibitor (Mpro-IN-4) to the appropriate wells to a final concentration (e.g., 100 µM). Include a DMSO control (apo enzyme).
-
Seal the plate and briefly centrifuge to mix the contents.
-
Place the plate in a qPCR instrument.
-
Set up a thermal ramp protocol: increase the temperature from 25°C to 95°C at a rate of 0.05°C/second, collecting fluorescence data at each interval.
-
Plot the fluorescence intensity against temperature. The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the apo enzyme from the Tm of the enzyme-inhibitor complex (Tm_inhibitor - Tm_apo). A larger positive ΔTm indicates stronger binding.
References
- 1. Evolution of Antiviral Drug Resistance in SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Resistance of SARS-CoV-2 Main Protease (Mpro) against Protease Inhibitors: Lessons Learned from HIV-1 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Naturally Occurring Mutations of SARS-CoV-2 Main Protease Confer Drug Resistance to Nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Contributions of Hyperactive Mutations in Mpro from SARS-CoV-2 to Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive study of SARS-CoV-2 main protease (Mpro) inhibitor-resistant mutants selected in a VSV-based system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining SARS-CoV-2 Mpro-IN-4 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of SARS-CoV-2 Mpro inhibitors, with a focus on compounds structurally and functionally similar to SARS-CoV-2 Mpro-IN-4.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Root Causes | Suggested Solutions & Troubleshooting Steps |
| Low Oral Bioavailability of the Mpro Inhibitor | 1. Poor aqueous solubility: Many protease inhibitors are lipophilic and have low solubility in gastrointestinal fluids.[1][2] 2. First-pass metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[3] 3. P-glycoprotein (P-gp) efflux: The inhibitor may be a substrate for efflux transporters like P-gp in the intestinal epithelium. 4. Chemical instability: The compound may be unstable in the acidic environment of the stomach. | 1. Formulation Optimization: - Use co-solvents, surfactants, or cyclodextrins to improve solubility. - Prepare a nanoemulsion or solid lipid nanoparticle formulation.[4] - For preclinical studies, a suspension in a vehicle like 0.5% methylcellulose is common. 2. Co-administration with a CYP3A4 inhibitor: For inhibitors metabolized by cytochrome P450 3A4 (CYP3A4), co-administration with a low dose of a CYP3A4 inhibitor like ritonavir can increase bioavailability. This is a strategy used for the approved Mpro inhibitor nirmatrelvir (in Paxlovid).[5] 3. Permeability Enhancement: Investigate the use of permeation enhancers, though this requires careful toxicological evaluation. 4. Route of Administration: If oral bioavailability remains a significant hurdle for initial efficacy studies, consider intraperitoneal (IP) administration to bypass first-pass metabolism.[6] |
| High Variability in Plasma Concentrations Between Animals | 1. Inconsistent oral gavage technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or trachea instead of the stomach.[1][7] 2. Food effects: The presence or absence of food in the stomach can significantly alter drug absorption. 3. Inter-animal differences in metabolism: Genetic variations can lead to differences in metabolic enzyme activity. 4. Formulation issues: Inconsistent suspension or aggregation of the compound in the vehicle can lead to variable dosing. | 1. Standardize Administration Protocol: - Ensure all personnel are thoroughly trained in oral gavage techniques. - Fast animals overnight (with free access to water) before dosing to minimize food effects. 2. Formulation Homogeneity: - Vigorously vortex the formulation before drawing each dose to ensure a uniform suspension. - If solubility is an issue, consider preparing a solution if possible. 3. Study Design: - Increase the number of animals per group to improve statistical power. - Consider using a crossover study design if feasible. |
| Unexpected Toxicity or Adverse Events in Animal Models | 1. Off-target effects: The Mpro inhibitor may be inhibiting host proteases, such as cathepsins.[1][8][9] 2. Vehicle toxicity: The formulation vehicle itself may be causing adverse effects at the administered volume or concentration. 3. Acute toxicity of the compound: The maximum tolerated dose (MTD) may be lower than anticipated. 4. Stress from handling and procedures: Repeated handling and administration can induce stress-related responses. | 1. In Vitro Selectivity Profiling: - Screen the inhibitor against a panel of host proteases to assess selectivity. 2. Vehicle Control Group: - Always include a vehicle-only control group to differentiate compound effects from vehicle effects. 3. Dose-Ranging Studies: - Conduct a dose-ranging study to determine the MTD before proceeding with efficacy studies. 4. Refine Handling and Procedures: - Acclimatize animals to handling and procedures before the start of the study. - Use appropriate restraint techniques to minimize stress. |
| Lack of In Vivo Efficacy Despite Good In Vitro Potency | 1. Suboptimal pharmacokinetic profile: The inhibitor may not be reaching or maintaining therapeutic concentrations at the site of infection (e.g., the lungs). 2. Poor pharmacodynamics: The inhibitor may not be engaging the Mpro target effectively in the complex in vivo environment. 3. Inappropriate animal model: The chosen animal model may not fully recapitulate key aspects of human COVID-19. 4. Timing of treatment: The initiation of treatment may be too late in the course of infection to have a significant impact on viral replication and pathology. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: - Conduct PK studies to determine the concentration of the inhibitor in plasma and lung tissue over time. - Correlate plasma/tissue concentrations with in vitro EC50 values to ensure therapeutic levels are achieved. 2. Animal Model Selection: - Use a well-characterized animal model, such as K18-hACE2 transgenic mice, which are highly susceptible to SARS-CoV-2 infection.[10] 3. Optimize Treatment Regimen: - Initiate treatment prophylactically or early after viral challenge to maximize the potential for antiviral efficacy. - Evaluate different dosing frequencies based on the compound's half-life. |
Frequently Asked Questions (FAQs)
1. What is a good starting dose for my Mpro inhibitor in a mouse model?
A good starting point can be estimated from the in vitro EC50 or IC50 values. However, a dose-ranging tolerability study is essential to determine the maximum tolerated dose (MTD) in your specific animal model before proceeding to efficacy studies.
2. What is the most appropriate animal model for testing SARS-CoV-2 Mpro inhibitors?
Transgenic mice expressing human ACE2 (hACE2), such as the K18-hACE2 model, are widely used and susceptible to SARS-CoV-2, developing lung pathology that can be assessed to determine therapeutic efficacy.[10][11]
3. Should I administer my compound orally or via intraperitoneal injection?
Oral administration is generally preferred as it is a more clinically relevant route. However, if poor oral bioavailability is a significant obstacle, intraperitoneal (IP) injection can be used to bypass first-pass metabolism and achieve higher systemic exposure for initial proof-of-concept efficacy studies.[6]
4. How can I improve the oral bioavailability of my Mpro inhibitor?
Formulation strategies such as using solubility enhancers (e.g., cyclodextrins, co-solvents) or creating nanoparticle formulations can significantly improve oral bioavailability.[4] For some inhibitors, co-administration with a metabolic inhibitor like ritonavir may be necessary.[5]
5. What are the key parameters to measure in an in vivo efficacy study?
Key parameters include viral load in the lungs and other tissues (measured by RT-qPCR or plaque assay), changes in body weight, clinical signs of disease, and lung histopathology to assess inflammation and tissue damage.[12]
Data Presentation: In Vivo Data for Selected SARS-CoV-2 Mpro Inhibitors
The following tables summarize publicly available in vivo data for several SARS-CoV-2 Mpro inhibitors to provide a comparative reference.
Table 1: Pharmacokinetic Parameters of Selected Mpro Inhibitors in Animal Models
| Compound | Animal Model | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| MI-09 | Rat | Oral | 20 | 185 ± 43 | 0.5 | 346 ± 65 | 11.2 | [13] |
| MI-30 | Rat | Oral | 20 | 234 ± 51 | 0.75 | 487 ± 98 | 14.6 | [6][13] |
| PF-07321332 (Nirmatrelvir) | Rat | Oral | 100 | - | - | - | 10 | [9] |
| GS-441524 | Mouse | Oral | 10 | 582 | 1.5 | 2540 | 39 | |
| SY110 | Mouse | Oral | - | - | - | - | 67.42 | [14][15] |
Table 2: In Vivo Efficacy of Selected Mpro Inhibitors in Mouse Models
| Compound | Animal Model | Challenge Virus | Treatment Regimen | Key Findings | Reference |
| MI-09 | hACE2 Transgenic Mouse | SARS-CoV-2 | 20 mg/kg, oral, twice daily | Significantly reduced lung viral loads and lung lesions. | [13] |
| MI-30 | hACE2 Transgenic Mouse | SARS-CoV-2 | 20 mg/kg, oral, twice daily | Significantly reduced lung viral loads and lung lesions. | [13] |
| PF-07321332 (Nirmatrelvir) | Mouse-adapted SARS-CoV-2 | SARS-CoV-2 MA10 | 300 or 1000 mg/kg, oral, twice daily | Significant reduction in lung viral titers. | [9] |
| 11d | BALB/c Mouse | MA-SARS-CoV-2 | - | 80% survival in treated mice vs. 0% in vehicle. | [16] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation:
-
Accurately weigh the mouse to determine the correct dosing volume. The typical maximum volume is 10 mL/kg.
-
Prepare the inhibitor formulation and ensure it is a homogenous suspension or solution.
-
Select an appropriately sized gavage needle (typically 20-22 gauge for adult mice).
-
-
Restraint:
-
Securely restrain the mouse by scruffing the back of the neck to immobilize the head.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle; do not force it. The needle should pass easily into the esophagus.
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Once the needle is in the stomach (pre-measure the insertion length against the mouse's body), slowly administer the compound.
-
Withdraw the needle gently along the same path of insertion.
-
-
Monitoring:
-
Observe the mouse for any signs of distress, such as labored breathing or fluid coming from the nose, which could indicate accidental administration into the trachea.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Preparation:
-
Weigh the mouse and calculate the injection volume.
-
Use a sterile syringe and needle (typically 25-27 gauge).
-
-
Restraint:
-
Restrain the mouse by scruffing the neck and turning it onto its back, tilting the head slightly downwards.
-
-
Injection Site:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
-
Administration:
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (urine or blood) is drawn back.
-
Inject the compound slowly.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring:
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Observe the mouse for any signs of discomfort or adverse reaction at the injection site.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newly synthesized Mpro inhibitors as potential oral anti-SARS-CoV-2 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medrxiv.org [medrxiv.org]
- 10. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances on Targeting Proteases for Antiviral Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of antiviral activity of entecavir in transgenic mice expressing hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SARS-CoV-2 Mpro inhibitors with antiviral activity in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Progress in Research on Inhibitors Targeting SARS-CoV-2 Main Protease (Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potent 3CLpro inhibitors effective against SARS-CoV-2 and MERS-CoV in animal models by therapeutic treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for SARS-CoV-2 Mpro-IN-4 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mpro-IN-4 in SARS-CoV-2 Main Protease (Mpro) inhibition assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | 1. Autofluorescence of test compounds.2. Contaminated assay buffer or reagents.3. Non-specific binding of substrate or inhibitor to the microplate.4. Substrate degradation. | 1. Run a control with the compound alone to measure its intrinsic fluorescence and subtract this from the assay reading.2. Use fresh, high-purity reagents and filter-sterilize the assay buffer.3. Use low-binding microplates. Consider adding a non-ionic detergent like 0.01% Triton X-100 to the assay buffer.[1]4. Prepare substrate solutions fresh and protect them from light. |
| Low or No Signal | 1. Inactive Mpro enzyme.2. Incorrect filter settings on the plate reader.3. Sub-optimal assay conditions (pH, temperature).4. Insufficient incubation time for the enzyme-substrate reaction. | 1. Verify enzyme activity with a known control substrate and inhibitor. Ensure proper storage of the enzyme at -80°C.2. For FRET assays, ensure the excitation and emission wavelengths are set correctly for the specific fluorophore and quencher pair.[2]3. Optimize the assay buffer pH (typically ~7.3) and ensure the assay is performed at the recommended temperature (e.g., 37°C).4. Increase the reaction time to allow for sufficient product formation. |
| Inconsistent Results (Poor Reproducibility) | 1. Pipetting errors.2. Inconsistent incubation times.3. Edge effects in the microplate.4. Instability of reagents (e.g., DTT). | 1. Use calibrated pipettes and consider reverse pipetting for viscous solutions.[3]2. Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure consistent timing for all incubation steps.3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment.4. Prepare DTT-containing buffers fresh for each experiment as DTT can oxidize over time.[1] |
| Time-Dependent Inhibition Not Observed for a Covalent Inhibitor | 1. Insufficient pre-incubation time.2. Inhibitor concentration is too low.3. The inhibitor is not a covalent binder under the assay conditions. | 1. Increase the pre-incubation time of the enzyme with the inhibitor to allow for covalent bond formation. Monitor inhibition at multiple pre-incubation time points (e.g., 15, 30, 60, 120 minutes).2. Test a wider range of inhibitor concentrations.3. Confirm the mechanism of action through other biochemical or structural methods. |
Frequently Asked Questions (FAQs)
Mpro-IN-4 and Assay Design
Q1: What is Mpro-IN-4 and what is its mechanism of action?
Mpro-IN-4 is a dual inhibitor that targets both the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L (CatL).[4] Its inhibition of Mpro is crucial for blocking viral replication. The mechanism for many Mpro inhibitors involves covalent modification of the catalytic cysteine residue (Cys145) in the active site.
Q2: What are the reported IC50 values for Mpro-IN-4?
The reported half-maximal inhibitory concentrations (IC50) for Mpro-IN-4 are:
-
Mpro: 900 nM[4]
-
Cathepsin L: 60 nM[4]
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Antiviral activity (in hACE2-expressing A549 cells): 8.2 nM[4]
Q3: What is the recommended pre-incubation time for Mpro with Mpro-IN-4?
For covalent inhibitors, a pre-incubation step is critical to allow for the formation of the covalent bond. While specific optimal times for Mpro-IN-4 are not extensively published, a general starting point is a 30-minute pre-incubation of the enzyme with the inhibitor before adding the substrate.[5] It is highly recommended to perform a time-dependency study to determine the optimal pre-incubation time for your specific experimental conditions. This can be done by measuring the IC50 at various pre-incubation times (e.g., 15, 30, 60, and 120 minutes). A shift to a lower IC50 with increased pre-incubation time is indicative of time-dependent, and likely covalent, inhibition.[6]
Q4: What type of assay is most suitable for screening Mpro inhibitors like Mpro-IN-4?
Fluorescence Resonance Energy Transfer (FRET)-based assays are commonly used and are well-suited for high-throughput screening of Mpro inhibitors. These assays utilize a peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by Mpro separates the pair, resulting in an increase in fluorescence.
Experimental Conditions
Q5: What is the role of Dithiothreitol (DTT) in the assay buffer and can it affect my results?
DTT is a reducing agent added to the assay buffer to maintain the catalytic cysteine residue (Cys145) of Mpro in its reduced, active state. However, high concentrations of strong reducing agents like DTT can sometimes interfere with the activity of certain inhibitors, potentially leading to false negatives.[3] It is important to use a consistent and optimized concentration of DTT (typically 1-2 mM) in your assays.
Q6: How can I minimize the interference of autofluorescent compounds in my assay?
To account for compound autofluorescence, always include control wells containing the compound at the same concentration used in the assay but without the Mpro enzyme. The fluorescence from these wells should be subtracted from the corresponding assay wells.
Data Presentation
Table 1: Inhibitory Activity of Mpro-IN-4
| Target | IC50 Value | Cell-based Antiviral IC50 |
| SARS-CoV-2 Mpro | 900 nM[4] | 8.2 nM (A549-hACE2 cells)[4] |
| Human Cathepsin L | 60 nM[4] |
Table 2: Recommended Incubation Time Optimization for Covalent Inhibitors
| Pre-incubation Time (Enzyme + Inhibitor) | Purpose | Expected Outcome for Covalent Inhibitor |
| 0 minutes | Baseline (non-covalent binding) | Higher IC50 value |
| 15 minutes | Initial covalent bond formation | Decreased IC50 value |
| 30 minutes | Standard starting point | Further decrease in IC50 value |
| 60 minutes | Approaching saturation | Potential plateauing of IC50 value |
| 120 minutes | Ensuring complete covalent modification | Minimal further change in IC50 value |
Experimental Protocols
Detailed Methodology for a FRET-based Mpro Inhibition Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA.
- Mpro Enzyme Solution: Dilute the Mpro stock solution to the desired final concentration (e.g., 0.2 µM) in assay buffer containing 1 mM DTT. Prepare this solution fresh.
- Mpro-IN-4 Inhibitor Stock: Prepare a stock solution in DMSO (e.g., 10 mM).
- Inhibitor Dilutions: Serially dilute the Mpro-IN-4 stock solution in assay buffer to achieve a range of final concentrations for IC50 determination.
- FRET Substrate Solution: Dilute the fluorescent substrate stock to the final desired concentration (e.g., 20 µM) in assay buffer.
2. Assay Procedure:
- Add 25 µL of the Mpro enzyme solution to the wells of a black, low-binding 96-well plate.
- Add 5 µL of the serially diluted Mpro-IN-4 inhibitor solutions or vehicle control (DMSO in assay buffer) to the respective wells.
- Pre-incubation: Incubate the plate at room temperature for the desired amount of time (e.g., 30 minutes, or a range of times for optimization) to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding 20 µL of the FRET substrate solution to all wells.
- Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths for your FRET pair every minute for 30-60 minutes.
3. Data Analysis:
- For each inhibitor concentration, calculate the initial reaction velocity (v) by determining the slope of the linear portion of the fluorescence versus time plot.
- Normalize the velocities to the vehicle control (v₀).
- Plot the percentage of inhibition [(1 - v/v₀) * 100] against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: SARS-CoV-2 Mpro's role in viral replication and its impact on host cell signaling pathways.
Caption: Experimental workflow for determining the IC50 of Mpro-IN-4.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Characterization of host substrates of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. youtube.com [youtube.com]
Technical Support Center: Troubleshooting SARS-CoV-2 Mpro-IN-4 Assays
Welcome to the technical support center for SARS-CoV-2 Mpro-IN-4 assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor of the SARS-CoV-2 Main Protease (Mpro) and human Cathepsin L (CatL). Mpro is a viral cysteine protease essential for the life cycle of the virus, responsible for cleaving viral polyproteins to produce functional proteins required for viral replication.[1][2] Mpro-IN-4 acts by binding to the active site of Mpro, which contains a catalytic dyad of cysteine and histidine residues, thereby preventing the processing of viral polyproteins and inhibiting viral replication.[1] Its dual inhibitory action against Cathepsin L, a host protease involved in viral entry, may provide an additional antiviral effect.
Q2: What are the key differences between biochemical and cell-based assays for Mpro inhibitors?
Biochemical assays, such as FRET or fluorescence polarization, utilize purified Mpro enzyme and a synthetic substrate to measure the inhibitor's direct effect on enzyme activity in a controlled, in vitro environment.[3] These assays are crucial for determining parameters like IC50 values and for understanding the mechanism of inhibition.[3]
Cell-based assays, on the other hand, measure the inhibitor's efficacy in a more physiologically relevant context, within living cells. These assays assess not only the inhibition of Mpro but also factors like cell permeability, potential cytotoxicity, and off-target effects.[4]
Q3: My IC50 value for Mpro-IN-4 is significantly different from the reported values. What could be the reason?
Discrepancies in IC50 values can arise from various factors:
-
Assay Conditions: Differences in buffer composition (pH, ionic strength), temperature, and incubation times can all affect enzyme activity and inhibitor potency.
-
Reagent Quality: The purity and activity of the Mpro enzyme, as well as the concentration and quality of the substrate and inhibitor, are critical.
-
DMSO Concentration: High concentrations of DMSO, the solvent typically used for inhibitors, can affect enzyme activity. It's important to maintain a consistent and low percentage of DMSO across all wells.[5]
-
Inhibitor Solubility: Mpro-IN-4 may precipitate at higher concentrations, leading to inaccurate IC50 values.
Troubleshooting Guides
This section provides troubleshooting guidance for common unexpected results in both biochemical and cell-based assays for this compound.
Biochemical Assays (FRET/Fluorescence Polarization)
Issue 1: High Background Signal
A high background signal can mask the true signal from the assay, reducing the assay window and sensitivity.
| Potential Cause | Troubleshooting Step |
| Contaminated Buffer or Reagents | Use fresh, high-purity reagents. Filter buffers before use. |
| Autofluorescence of Mpro-IN-4 | Run a control plate with the inhibitor alone (no enzyme or substrate) to measure its intrinsic fluorescence at the assay wavelengths. |
| Light Scatter | Use black, opaque microplates to minimize light scatter. |
| Sub-optimal Wavelengths | Verify the excitation and emission wavelengths are optimal for your specific fluorophore and instrument. |
Issue 2: Low Signal or No Enzyme Activity
Low signal suggests a problem with the enzyme, substrate, or assay conditions.
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify the activity of your Mpro enzyme stock using a known potent inhibitor as a positive control. Ensure proper storage conditions (-80°C in aliquots to avoid freeze-thaw cycles).[6] |
| Substrate Degradation | Prepare fresh substrate solution for each experiment and protect it from light. |
| Incorrect Buffer Conditions | Optimize the pH and ionic strength of the assay buffer. Mpro is a cysteine protease and typically requires a reducing agent like DTT in the buffer.[7] |
| Insufficient Incubation Time | Ensure sufficient incubation time for the enzyme-substrate reaction to proceed. |
Issue 3: Inconsistent or Non-Reproducible Results
Variability between wells or experiments can obscure true results.
| Potential Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and ensure proper mixing in each well. Prepare a master mix for reagents where possible. |
| Inhibitor Precipitation | Visually inspect the wells for any signs of compound precipitation. Test the solubility of Mpro-IN-4 in the assay buffer. |
| Temperature Fluctuations | Ensure the plate is incubated at a stable temperature. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humidified environment. |
Cell-Based Assays
Issue 4: High Cytotoxicity Observed
It's crucial to distinguish between antiviral activity and general cytotoxicity.
| Potential Cause | Troubleshooting Step |
| Compound-induced Cell Death | Perform a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your antiviral assay on uninfected cells to determine the concentration at which Mpro-IN-4 becomes toxic.[8][9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line. |
| Contamination | Check cell cultures for any signs of microbial contamination. |
Issue 5: No Apparent Antiviral Activity
Lack of activity in a cell-based assay can have multiple causes beyond inhibitor potency.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | The compound may not be efficiently entering the cells. This is an inherent property of the molecule. |
| Compound Efflux | The compound may be actively transported out of the cells by efflux pumps. |
| Metabolic Inactivation | The compound may be metabolized into an inactive form by the cells. |
| Suboptimal Assay Window | Optimize the viral load (Multiplicity of Infection - MOI) and incubation time to ensure a robust signal in the untreated control wells. |
Experimental Workflows & Decision Trees
Below are diagrams illustrating typical experimental workflows and troubleshooting logic.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. aurorabiolabs.com [aurorabiolabs.com]
- 7. Multiple redox switches of the SARS-CoV-2 main protease in vitro provide opportunities for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 9. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to SARS-CoV-2 Mpro Inhibitors: Benchmarking Mpro-IN-4
For Researchers, Scientists, and Drug Development Professionals
The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development.[1] Inhibition of Mpro disrupts the processing of viral polyproteins, thereby halting viral replication.[1] This guide provides a comparative analysis of a novel dual inhibitor, SARS-CoV-2 Mpro-IN-4, against other prominent Mpro inhibitors, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a potent antiviral compound that exhibits a dual inhibitory mechanism. It targets not only the viral main protease (Mpro) but also human Cathepsin L (CatL), a host protease involved in viral entry.[2][3] This dual action presents a promising strategy to combat SARS-CoV-2 by simultaneously blocking viral replication and entry into host cells.
Quantitative Comparison of Mpro Inhibitors
The following table summarizes the in vitro efficacy of Mpro-IN-4 and other key Mpro inhibitors against SARS-CoV-2. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of the Mpro enzyme in biochemical assays. The half-maximal effective concentration (EC50) indicates the concentration required to inhibit 50% of viral replication in cell-based assays.
| Inhibitor | Target(s) | Mpro IC50 (nM) | Cathepsin L IC50 (nM) | Antiviral EC50 (nM) |
| This compound (SM141) | Mpro, Cathepsin L | ND | ND | 8.2 [2][3] |
| Nirmatrelvir (PF-07321332) | Mpro | Ki: 3.11 | - | 38 - 127 |
| Ensitrelvir (S-217622) | Mpro | 13[4][5] | - | 370[6] |
| GC-376 | Mpro, Cathepsin L | 30 - 160 | - | 2100 - 3370 |
| Boceprevir | Mpro | 4130[7] | - | 1900[7] |
| Telaprevir | Mpro | 19000[8] | - | 11552[9] |
ND: Not Directly specified in the provided search results. Ki (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
Mpro Enzymatic Assay (FRET-based)
This protocol outlines a common method for determining the enzymatic activity of SARS-CoV-2 Mpro and the inhibitory potential of compounds.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKM-E(Edans)-NH2)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM NaCl, 0.1 mg/ml BSA, 0.01% Triton X-100, 1 mM TCEP)
-
Inhibitor compounds
-
384-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
Add a fixed concentration of Mpro enzyme to the wells of the 384-well plate.
-
Add the diluted inhibitor compounds to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is determined by the increase in fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Cell-Based SARS-CoV-2 Antiviral Assay
This protocol describes a general method for evaluating the antiviral efficacy of compounds in a cellular context.
Materials:
-
Vero E6 cells (or other susceptible cell lines like A549-hACE2)
-
SARS-CoV-2 virus stock
-
Cell culture medium
-
Inhibitor compounds
-
96-well plates
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunostaining for viral antigens, or a reporter virus system)
Procedure:
-
Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the diluted inhibitors.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a defined period (e.g., 24-72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the extent of viral replication in the presence of the inhibitors compared to an untreated virus control. This can be done by:
-
RT-qPCR: Measuring the amount of viral RNA in the cell lysate or supernatant.
-
Immunostaining: Using antibodies to detect viral proteins within the cells.
-
CPE Assay: Visually assessing the cytopathic effect caused by the virus.
-
-
Determine the EC50 value by plotting the percent inhibition of viral replication against the inhibitor concentration.
Visualizing Mechanisms and Workflows
SARS-CoV-2 Mpro and Cathepsin L Inhibition Pathway
References
- 1. Improved SARS-CoV-2 Mpro inhibitors based on feline antiviral drug GC376: Structural enhancements, increased solubility, and micellar studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SARS-CoV-2 Mpro Inhibitors: Mpro-IN-4 and Nirmatrelvir
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to combat COVID-19, the SARS-CoV-2 main protease (Mpro) has emerged as a critical target for antiviral drug development. This guide provides a detailed comparative analysis of two Mpro inhibitors: SARS-CoV-2 Mpro-IN-4, a novel dual inhibitor, and nirmatrelvir, the active component of the FDA-approved antiviral medication Paxlovid. This comparison aims to equip researchers with a comprehensive understanding of their respective biochemical and antiviral properties, supported by available experimental data.
Introduction to the Inhibitors
This compound is a dual inhibitor targeting both the main protease (Mpro) and Cathepsin L (CatL), enzymes crucial for viral replication and entry into host cells, respectively.[1][2] Its dual-action mechanism presents a potentially broader antiviral strategy.
Nirmatrelvir (formerly PF-07321332) is a potent and selective inhibitor of the SARS-CoV-2 Mpro.[3] It is orally bioavailable and is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the metabolism of nirmatrelvir, thereby increasing its plasma concentrations.[3]
Mechanism of Action
Both Mpro-IN-4 and nirmatrelvir target the SARS-CoV-2 main protease (Mpro), a cysteine protease essential for cleaving the viral polyproteins into functional proteins required for viral replication. By inhibiting Mpro, these compounds block the viral life cycle.
Biochemical and Antiviral Activity
The following tables summarize the available quantitative data for this compound and nirmatrelvir, providing a direct comparison of their inhibitory potency.
Table 1: Biochemical Activity
| Parameter | This compound | Nirmatrelvir |
| Target(s) | SARS-CoV-2 Mpro, Cathepsin L | SARS-CoV-2 Mpro |
| IC50 (Mpro) | 900 nM[1][2] | 0.26 nM[3] |
| IC50 (CatL) | 60 nM[1][2] | Not Applicable |
| Ki (Mpro) | Not Reported | 1.1 nM[3] |
Table 2: Antiviral Activity
| Parameter | This compound | Nirmatrelvir |
| Cell Line | hACE2-A549 | VeroE6 |
| EC50 | 8.2 nM[1][2] | 2.0 µM[3] |
| CC50 | Not Reported | > 200 µM |
| Selectivity Index (SI) | Not Reported | > 100 |
Note: The reported EC50 for nirmatrelvir in VeroE6 cells was determined in the presence of a P-glycoprotein inhibitor to prevent drug efflux. It is important to consider that antiviral potency can vary significantly depending on the cell line and assay conditions used.
Pharmacokinetic Properties
Table 3: Pharmacokinetic Profile of Nirmatrelvir (when co-administered with Ritonavir)
| Parameter | Value |
| Bioavailability | Orally bioavailable |
| Tmax | ~3 hours |
| Protein Binding | Moderate |
| Metabolism | Primarily metabolized by CYP3A4 (inhibited by ritonavir) |
| Elimination Half-life | ~6 hours |
| Excretion | Primarily renal |
Experimental Protocols
Standardized assays are crucial for the evaluation and comparison of antiviral compounds. Below are outlines of typical experimental workflows for determining the biochemical and cellular activity of Mpro inhibitors.
Mpro Inhibition Assay (FRET-based)
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against Mpro is the Fluorescence Resonance Energy Transfer (FRET) assay.
Methodology:
-
Reagent Preparation: Recombinant SARS-CoV-2 Mpro enzyme and a specific FRET-based peptide substrate are prepared in an appropriate assay buffer. The test compounds are serially diluted to various concentrations.
-
Enzyme-Inhibitor Pre-incubation: The Mpro enzyme is pre-incubated with the test compounds for a defined period to allow for binding.
-
Reaction Initiation: The FRET substrate is added to the enzyme-inhibitor mixture to initiate the cleavage reaction.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a plate reader. Cleavage of the FRET substrate by Mpro separates a fluorophore and a quencher, resulting in an increase in fluorescence.
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence readings. The percentage of inhibition at each compound concentration is determined relative to a no-inhibitor control. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This assay determines the half-maximal effective concentration (EC50) of a compound required to inhibit viral replication in cultured cells.
Methodology:
-
Cell Seeding: A suitable host cell line (e.g., Vero E6, Calu-3, or A549-hACE2) is seeded in multi-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Viral Infection: The treated cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period that allows for multiple rounds of viral replication (typically 24-72 hours).
-
Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques.
-
RT-qPCR: Measuring the amount of viral RNA.
-
Immunofluorescence: Detecting viral proteins.
-
Cytopathic Effect (CPE) Assay: Observing virus-induced cell death.
-
-
Data Analysis: The EC50 value is calculated by determining the compound concentration that reduces viral replication by 50% compared to an untreated virus control. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to assess the compound's toxicity and calculate the selectivity index (SI = CC50/EC50).
Comparative Analysis Framework
A logical approach to comparing these two inhibitors involves a multi-faceted evaluation of their properties.
References
Comparative Efficacy of SARS-CoV-2 Main Protease (Mpro) Inhibitors Against Viral Variants
For Researchers, Scientists, and Drug Development Professionals
The enduring global health challenge posed by SARS-CoV-2 and its evolving variants necessitates the continued development of effective antiviral therapeutics. The viral main protease (Mpro), a highly conserved enzyme crucial for viral replication, remains a prime target for drug development. This guide provides a comparative overview of the efficacy of prominent Mpro inhibitors against various SARS-CoV-2 variants, supported by experimental data and detailed methodologies.
While this guide aims to be a comprehensive resource, it is important to note that specific data for a compound designated "SARS-CoV-2 Mpro-IN-4" is not publicly available in the reviewed scientific literature. Therefore, this comparison focuses on well-characterized Mpro inhibitors to provide a framework for evaluating novel therapeutic candidates.
Quantitative Efficacy of Mpro Inhibitors Against SARS-CoV-2 Variants
The following table summarizes the in vitro efficacy of several key Mpro inhibitors against a range of SARS-CoV-2 variants. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), are compiled from various studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
| Inhibitor | Variant (Lineage) | Assay Type | Cell Line | IC50 (nM) | EC50 (nM) | Reference |
| Nirmatrelvir | Wild-type (Original) | Enzymatic (Ki) | - | 0.933 | - | [1] |
| Alpha (B.1.1.7) | Enzymatic (Ki) | - | - | - | [1] | |
| Beta (B.1.351) | Enzymatic (Ki) | - | - | - | [1] | |
| Gamma (P.1) | Enzymatic (Ki) | - | - | - | [1] | |
| Delta (B.1.617.2) | Enzymatic (Ki) | - | - | - | [1] | |
| Lambda (C.37) | Enzymatic (Ki) | - | - | - | [1] | |
| Omicron (B.1.1.529) | Enzymatic (Ki) | - | 0.635 | - | [1] | |
| Ensitrelvir | Wild-type | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] |
| Omicron (BA.1.1) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Omicron (BA.2) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Omicron (BA.2.75) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Omicron (BA.4) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Omicron (BA.5) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Omicron (BQ.1.1) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Omicron (XBB.1) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Mu (B.1.621) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Lambda (C.37) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| Theta (P.3) | Antiviral | VeroE6/TMPRSS2 | - | 220-520 | [2] | |
| SY110 | Omicron (BA.5) | Antiviral | - | - | Potent | [3] |
| SARS-CoV-1 | Antiviral | - | - | Potent | [3] | |
| MERS-CoV | Antiviral | - | - | Potent | [3] | |
| AVI-8053 | 31 Mpro Mutants | Enzymatic (IC50) | - | Nanomolar range | - | [4] |
| GC376 | Wild-type | Enzymatic (IC50) | - | 30 | - | [5] |
| Wild-type | Antiviral | - | - | 3370 | [5] | |
| Boceprevir | Wild-type | Enzymatic (IC50) | - | 4130 | - | [5] |
| Wild-type | Antiviral | Vero E6 | - | 1900 | [5] |
Experimental Protocols
The determination of inhibitory efficacy relies on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Mpro Inhibition Assay (FRET-based)
This assay directly measures the enzymatic activity of purified Mpro and its inhibition by a test compound.
-
Principle: A fluorogenic substrate containing a cleavage site for Mpro is used. The substrate has a fluorescent reporter and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Protocol:
-
Reagents: Purified recombinant SARS-CoV-2 Mpro, FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), test compound (e.g., Mpro-IN-4), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Procedure:
-
The test compound is serially diluted in DMSO and then in assay buffer.
-
Mpro enzyme is pre-incubated with the test compound or DMSO (vehicle control) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the FRET substrate.
-
Fluorescence intensity is measured kinetically over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. The percent inhibition is determined relative to the DMSO control. The IC50 value is calculated by fitting the dose-response curve using a non-linear regression model.
-
Cell-Based Antiviral Assay
This assay assesses the ability of a compound to inhibit viral replication in a cellular context.
-
Principle: Host cells susceptible to SARS-CoV-2 infection are treated with a test compound and then infected with the virus. The antiviral activity is determined by measuring the reduction in viral load or the cytopathic effect (CPE).
-
Protocol:
-
Materials: Susceptible host cells (e.g., VeroE6, Calu-3), SARS-CoV-2 virus stock (of a specific variant), test compound, cell culture medium, reagents for quantifying viral load (e.g., RT-qPCR) or cell viability (e.g., CellTiter-Glo).
-
Procedure:
-
Cells are seeded in multi-well plates and incubated until they form a confluent monolayer.
-
The cells are treated with serial dilutions of the test compound for a short period before infection.
-
The cells are then infected with a known titer of SARS-CoV-2.
-
After a defined incubation period (e.g., 24-72 hours), the supernatant is collected to measure viral RNA levels by RT-qPCR, or the cells are assessed for viability to quantify the reduction in CPE.
-
-
Data Analysis: The EC50 value, the concentration at which the compound inhibits viral replication by 50%, is determined by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of SARS-CoV-2 Mpro Inhibition.
Caption: Experimental Workflow for Mpro Inhibitor Evaluation.
References
- 1. Structural basis for the in vitro efficacy of nirmatrelvir against SARS-CoV-2 variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new generation Mpro inhibitor with potent activity against SARS-CoV-2 Omicron variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SARS-CoV-2 Mpro Protease Variants of Concern Display Altered Viral Substrate and Cell Host Target Galectin-8 Processing but Retain Sensitivity toward Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The research progress of SARS-CoV-2 main protease inhibitors from 2020 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Dual-Targeting Mechanism of SARS-CoV-2 Mpro-IN-4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dual-targeting inhibitor SARS-CoV-2 Mpro-IN-4 with other key inhibitors of the SARS-CoV-2 main protease (Mpro). It includes a comprehensive overview of its mechanism of action, supported by experimental data and detailed protocols for validation assays.
This compound has emerged as a potent antiviral candidate due to its unique dual-targeting mechanism. It not only inhibits the viral main protease (Mpro), a crucial enzyme for viral replication, but also targets the host's Cathepsin L (CatL), a protease involved in viral entry into host cells. This dual action offers a potential advantage in combating SARS-CoV-2 infection and mitigating the emergence of drug-resistant variants.
Mechanism of Action: Dual Inhibition of Viral Replication and Entry
Mpro-IN-4's antiviral activity stems from its ability to simultaneously block two critical steps in the SARS-CoV-2 lifecycle.
-
Inhibition of Viral Main Protease (Mpro): Mpro is a viral cysteine protease essential for cleaving the viral polyproteins into functional non-structural proteins (nsps), which are necessary for viral replication and transcription. By inhibiting Mpro, Mpro-IN-4 directly halts the viral replication machinery within the host cell.
-
Inhibition of Host Cathepsin L (CatL): Cathepsin L is a host cysteine protease located in the endosomes and lysosomes. It plays a significant role in the entry of SARS-CoV-2 into host cells by priming the viral spike (S) protein, which facilitates the fusion of the viral and cellular membranes. By inhibiting Cathepsin L, Mpro-IN-4 effectively blocks a key pathway for viral entry.
dot
Caption: Dual-targeting mechanism of Mpro-IN-4.
Comparative Performance Data
The following tables summarize the in vitro efficacy of this compound in comparison to other notable Mpro inhibitors.
Table 1: In Vitro Inhibitory Activity against SARS-CoV-2 Main Protease (Mpro)
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| Mpro-IN-4 | Mpro | 900 | - | Biochemical |
| Nirmatrelvir | Mpro | - | 3.1 | Biochemical[1] |
| GC376 | Mpro | 890 | 1600 | FRET[2] |
| Boceprevir | Mpro | - | - | - |
| Telaprevir | Mpro | - | - | - |
Table 2: In Vitro Inhibitory Activity against Host Cathepsin L (CatL)
| Compound | Target | IC50 (nM) | Ki (nM) | Assay Type |
| Mpro-IN-4 | Cathepsin L | 60 | - | Biochemical |
| Calpain Inhibitor II | Cathepsin L | - | 50 | Biochemical[3] |
| Calpain Inhibitor XII | Cathepsin L | - | - | Biochemical |
Table 3: Antiviral Activity in Cell-Based Assays
| Compound | Cell Line | EC50 (nM) | Virus Strain |
| Mpro-IN-4 | A549-hACE2 | 8.2 | SARS-CoV-2 [4] |
| Nirmatrelvir | Vero E6 | 74.5 | SARS-CoV-2[1] |
| GC376 | Vero E6 | 3370 | SARS-CoV-2[2] |
| D-4-77 | Vero E6 | 490 | SARS-CoV-2[5] |
| TPM16 | VeroE6 | 2820 | SARS-CoV-2[5] |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Mpro Inhibition Assay (Biochemical)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the SARS-CoV-2 main protease.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme.
-
Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ-SGFRKME-EDANS).
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT).
-
Test compound (Mpro-IN-4 or other inhibitors).
-
DMSO (for compound dilution).
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the recombinant Mpro enzyme to each well and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic Mpro substrate to each well.
-
Immediately monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the percentage of Mpro inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cathepsin L Inhibition Assay (Biochemical)
This assay measures the IC50 of a compound against human Cathepsin L.
-
Reagents and Materials:
-
Recombinant human Cathepsin L enzyme.
-
Fluorogenic Cathepsin L substrate (e.g., Z-FR-AMC).
-
Assay buffer (e.g., 100 mM sodium acetate pH 5.5, 1 mM EDTA, 5 mM DTT).
-
Test compound.
-
DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the test compound dilutions to the assay buffer.
-
Add the recombinant Cathepsin L enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic Cathepsin L substrate.
-
Monitor the increase in fluorescence intensity over time (e.g., excitation at 380 nm and emission at 460 nm).
-
Calculate the initial reaction velocity for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Antiviral Activity Assay (Cell-Based)
This assay determines the 50% effective concentration (EC50) of a compound in inhibiting SARS-CoV-2 replication in a relevant cell line.
-
Reagents and Materials:
-
A549 cells stably expressing human ACE2 (A549-hACE2).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics).
-
SARS-CoV-2 virus stock of a known titer.
-
Test compound.
-
DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunostaining for viral proteins, or a reporter virus).
-
-
Procedure:
-
Seed A549-hACE2 cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Incubate the cells with the compound for a short period (e.g., 1-2 hours).
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the infected cells for a defined period (e.g., 48-72 hours).
-
Quantify the extent of viral replication in each well. This can be done by:
-
RT-qPCR: Lysing the cells and extracting RNA to measure the amount of viral RNA.
-
Immunostaining: Fixing and permeabilizing the cells, followed by staining with an antibody against a viral protein (e.g., nucleocapsid protein) and quantifying the number of infected cells.
-
Reporter Virus Assay: Using a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication and measuring the reporter signal.
-
-
Determine the EC50 value by plotting the percentage of viral inhibition against the compound concentration.
-
dot
Caption: Experimental validation workflow.
References
- 1. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives [mdpi.com]
- 2. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and inhibition of the SARS-CoV-2 main protease reveal strategy for developing dual inhibitors against Mpro and cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Analysis of SARS-CoV-2 Mpro Inhibitors: A Cross-Resistance Perspective on Mpro-IN-4
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the investigational SARS-CoV-2 main protease (Mpro) inhibitor, Mpro-IN-4, in the context of established inhibitors and known resistance mutations. By presenting key efficacy data and detailed experimental methodologies, this document aims to facilitate an objective assessment of Mpro-IN-4's potential therapeutic profile.
The main protease of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral therapeutics. While several Mpro inhibitors have been developed, the emergence of resistance mutations poses a significant challenge to their long-term efficacy. This guide focuses on SARS-CoV-2 Mpro-IN-4, a dual inhibitor of Mpro and human Cathepsin L, and contextualizes its activity against that of other prominent Mpro inhibitors, particularly in light of known resistance mutations to nirmatrelvir, the active component of Paxlovid.
In Vitro Inhibitory and Antiviral Activity
This compound has demonstrated inhibitory activity against both the viral Mpro and the host protease Cathepsin L, with IC50 values of 900 nM and 60 nM, respectively.[1][2] In a cell-based assay using human lung A549 cells expressing ACE2, Mpro-IN-4 effectively blocked SARS-CoV-2 replication with an IC50 of 8.2 nM.[1][2]
For comparison, this section outlines the inhibitory potency of other key Mpro inhibitors against the wild-type enzyme.
| Inhibitor | Target | IC50 (nM) | Antiviral EC50 (nM) | Cell Line |
| Mpro-IN-4 | Mpro / Cathepsin L | 900 (Mpro), 60 (CatL)[1][2] | 8.2[1][2] | A549-hACE2 |
| Nirmatrelvir | Mpro | ~22 - 50[3] | - | - |
| Ensitrelvir | Mpro | 13[4] | 370[4] | - |
| GC376 | Mpro | 30 - 160[5] | 2190 - 3370[5] | Vero |
| Boceprevir | Mpro | 4130[5] | 1900[5] | - |
Table 1: Comparative In Vitro Efficacy of SARS-CoV-2 Mpro Inhibitors against Wild-Type Virus. This table summarizes the half-maximal inhibitory concentration (IC50) against the Mpro enzyme and the half-maximal effective concentration (EC50) in cell-based antiviral assays for Mpro-IN-4 and other selected Mpro inhibitors.
Cross-Resistance Profile of Comparator Inhibitors
Currently, there are no publicly available studies directly assessing the efficacy of this compound against known resistance mutations. However, extensive research has characterized the resistance profiles of other Mpro inhibitors, most notably nirmatrelvir. Understanding these resistance mutations is crucial for contextualizing the potential durability of any new Mpro inhibitor. The following table details the impact of specific Mpro mutations on the inhibitory activity of nirmatrelvir, ensitrelvir, and GC376.
| Mpro Mutation | Nirmatrelvir IC50 Fold Change | Ensitrelvir IC50 Fold Change | GC376 IC50 Fold Change |
| L50F/E166A/L167F | ~17-32 fold increase[6][7] | - | - |
| Y54A/S144A | ~8 fold increase[3] | - | - |
| S144A/E166A | ~72 fold increase[3] | - | - |
| G15S | - | 0.60[8] | - |
| T21I | - | 1.08[8] | - |
| M49I | - | - | No significant change[9] |
| K90R | - | - | No significant change[9] |
| P132H | - | - | No significant change[9] |
| S46F | - | - | No significant change[9] |
Table 2: Fold Change in Inhibitory Activity (IC50) of Mpro Inhibitors Against Resistant Mutants. This table presents the fold change in the IC50 value of various Mpro inhibitors against specific Mpro mutants compared to the wild-type enzyme. A fold change greater than 1 indicates reduced susceptibility.
Experimental Methodologies
The data presented in this guide are derived from established in vitro assays. The following sections provide an overview of the typical experimental protocols used to assess the efficacy of Mpro inhibitors.
Mpro Enzymatic Inhibition Assay (FRET-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant Mpro.
Figure 1. Workflow for a typical Mpro FRET-based enzymatic inhibition assay.
Protocol:
-
Recombinant SARS-CoV-2 Mpro is diluted in an appropriate assay buffer, often containing a reducing agent like DTT.
-
The test compound (e.g., Mpro-IN-4) is serially diluted to various concentrations.
-
The enzyme and inhibitor are pre-incubated together in a microplate to allow for binding.
-
A specific fluorogenic substrate, which contains a cleavage site for Mpro flanked by a fluorophore and a quencher, is added to initiate the reaction.
-
Upon cleavage by Mpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
The fluorescence is measured over time using a plate reader.
-
The rate of reaction is determined, and the percent inhibition at each inhibitor concentration is calculated to determine the IC50 value.
Cell-Based Antiviral Assay
This assay measures the ability of a compound to inhibit viral replication in a cellular context.
Figure 2. General workflow for a cell-based SARS-CoV-2 antiviral assay.
Protocol:
-
A monolayer of susceptible host cells (e.g., Vero E6 or A549-hACE2) is seeded in a multi-well plate.
-
The cells are treated with various concentrations of the test compound.
-
The cells are then infected with a known amount of SARS-CoV-2.
-
After an incubation period, the extent of viral replication is quantified. This can be done by:
-
Visualizing the cytopathic effect (CPE): Observing cell death caused by the virus.
-
Quantifying viral RNA: Using RT-qPCR to measure the amount of viral genetic material.
-
Plaque reduction assay: Counting the number of viral plaques (areas of cell death) to determine the viral titer.
-
-
Cell viability is also assessed to determine the cytotoxicity of the compound (CC50).
-
The EC50 is calculated as the concentration of the compound that inhibits viral replication by 50%.
Signaling and Resistance Pathway
The development of resistance to Mpro inhibitors is a critical consideration. The following diagram illustrates the general mechanism of Mpro action and how mutations can lead to drug resistance.
Figure 3. Mpro's role in viral replication and the mechanism of inhibitor resistance.
Concluding Remarks
This compound demonstrates potent antiviral activity in cell culture. While its dual inhibition of Mpro and Cathepsin L presents a potentially broader mechanism of action, its efficacy against clinically relevant Mpro resistance mutations remains to be determined. The data on nirmatrelvir and other inhibitors highlight the importance of evaluating novel compounds against a panel of resistant mutants. Future studies on Mpro-IN-4 should focus on elucidating its cross-resistance profile to provide a more complete picture of its potential as a durable antiviral therapeutic. The experimental protocols and comparative data provided in this guide serve as a foundational resource for such ongoing research and development efforts.
References
- 1. 2.7. Antiviral activity assay for SARS-CoV-2 [bio-protocol.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of nirmatrelvir resistance mutations in SARS-CoV-2 3CLpro: A computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ensitrelvir is effective against SARS-CoV-2 3CL protease mutants circulating globally - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Coronaviral Main Proteases Inhibition by the 3CLpro Inhibitor GC376 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Potential of Dual Mpro-Cathepsin L Inhibitors in SARS-CoV-2 Antiviral Therapy: A Comparative Guide
For Immediate Release
In the ongoing effort to develop more effective therapeutic strategies against SARS-CoV-2, combination therapies that exhibit synergistic effects are of paramount interest. This guide provides a comparative overview of the synergistic potential of dual-action inhibitors targeting both the viral main protease (Mpro) and the host's Cathepsin L (CatL), with a focus on the investigational compound SARS-CoV-2 Mpro-IN-4. While direct synergistic studies on Mpro-IN-4 are not yet publicly available, this guide draws parallels from studies on similar dual inhibitors and combination therapies targeting the same pathways to provide a comprehensive analysis for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent dual inhibitor of the SARS-CoV-2 main protease (Mpro) and human Cathepsin L (CatL), with IC50 values of 900 nM and 60 nM, respectively. It has demonstrated significant antiviral activity in vitro, with an IC50 of 8.2 nM in A549 cells expressing human ACE2. The dual-targeting mechanism of Mpro-IN-4, attacking both a critical viral replication enzyme and a host factor essential for viral entry, presents a strong rationale for its potential synergistic activity with other antiviral agents. This guide will explore the experimental evidence for synergy in related compounds and pathways, detail the methodologies for assessing such interactions, and visualize the underlying biological processes.
Comparative Analysis of Synergistic Effects
While specific data on Mpro-IN-4 in combination therapies is pending, research on other dual Mpro/CatL inhibitors and combinations targeting these pathways provides compelling evidence for synergistic antiviral activity.
A notable example is MPI8 , another dual inhibitor of SARS-CoV-2 Mpro and host Cathepsin L. Studies have reported that by selectively inhibiting both of these crucial proteases, MPI8 potentiates dual inhibition effects, leading to a synergistic enhancement of its overall antiviral potency and efficacy.[1][2] This suggests that simultaneously blocking viral replication and entry can be more effective than targeting either pathway alone.
Furthermore, strong synergy has been observed when targeting the Cathepsin L pathway in combination with inhibitors of the TMPRSS2 protease, another key host factor for viral entry. A study combining the Cathepsin B/L inhibitor E-64d with the TMPRSS2 inhibitor camostat mesylate demonstrated a significant synergistic effect in preventing SARS-CoV-2 infection in vitro.[3]
The table below summarizes the inhibitory concentrations of Mpro-IN-4 and related compounds, providing a basis for comparison.
| Compound | Target(s) | IC50 (Mpro) | IC50 (CatL) | Antiviral IC50 (Cell-based) | Notes |
| This compound | Mpro, Cathepsin L | 900 nM | 60 nM | 8.2 nM (A549-hACE2) | A potent dual inhibitor with significant cellular antiviral activity. |
| MPI8 | Mpro, Cathepsin L | Not specified | Potent | 30 nM (Vero E6) | A dual inhibitor reported to have synergistic antiviral effects.[1][2] |
| E-64d | Cathepsin B/L | N/A | Potent | Micromolar range | Demonstrates strong synergy in combination with TMPRSS2 inhibitors.[3] |
| Camostat Mesylate | TMPRSS2 | N/A | N/A | Micromolar range | Shows synergy with Cathepsin B/L inhibitors.[3] |
Experimental Protocols
The assessment of synergistic effects between antiviral agents is crucial for the development of effective combination therapies. The following are key experimental protocols used in the studies of related compounds.
Checkerboard Assay for Synergy Determination
The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial or antiviral agents.
-
Preparation of Drug Dilutions: Two drugs are prepared in a series of two-fold dilutions.
-
Plate Setup: A 96-well plate is set up with one drug diluted along the x-axis and the other along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Control wells with single drugs and no drugs are also included.
-
Cell Seeding and Infection: Host cells susceptible to SARS-CoV-2 are seeded into the wells. After cell adherence, the cells are infected with a known titer of the virus.
-
Incubation: The plate is incubated for a period that allows for viral replication and the observation of cytopathic effects (CPE).
-
Quantification of Antiviral Activity: The antiviral effect is quantified using methods such as cell viability assays (e.g., MTS or CellTiter-Glo) or by measuring viral yield (e.g., plaque reduction assay or RT-qPCR for viral RNA).
-
Synergy Analysis: The data is analyzed using mathematical models such as the Bliss independence model or the Loewe additivity model to calculate a synergy score or a Combination Index (CI). A CI value of < 1, = 1, or > 1 indicates synergy, additivity, or antagonism, respectively.
Bliss Independence Model
The Bliss independence model is a common method for calculating synergy. It is based on the principle that if two drugs act independently, the expected combined effect (Eexp) can be calculated from the individual effects of each drug (EA and EB) as follows:
Eexp = EA + EB - (EA * EB)
If the experimentally observed effect (Eobs) is greater than the expected effect (Eexp), the combination is considered synergistic.
Signaling Pathways and Experimental Workflows
To understand the basis of potential synergy, it is essential to visualize the pathways targeted by Mpro-IN-4 and the experimental workflow for assessing such interactions.
Caption: SARS-CoV-2 lifecycle and targets of Mpro-IN-4 and other antivirals.
The diagram above illustrates the two key stages of the SARS-CoV-2 lifecycle that are targeted by a dual Mpro/CatL inhibitor like Mpro-IN-4. By inhibiting Cathepsin L, the drug blocks the endosomal entry pathway of the virus. Concurrently, by inhibiting the main protease (Mpro), it prevents the cleavage of viral polyproteins, a critical step for the formation of the viral replication machinery. The potential for synergy arises from this multi-pronged attack, which can be further enhanced by the addition of another antiviral agent targeting a different stage, such as RNA synthesis.
References
- 1. MPI8 is Potent against SARS-CoV-2 by Inhibiting Dually and Selectively the SARS-CoV-2 Main Protease and the Host Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Targeting TMPRSS2 and Cathepsin B/L together may be synergistic against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of SARS-CoV-2 Mpro-IN-4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SARS-CoV-2 Mpro-IN-4 with other key Main Protease (Mpro) inhibitors. The data presented is based on available preclinical research to facilitate an objective evaluation of its potential as an antiviral agent against SARS-CoV-2.
Introduction to this compound
This compound, also identified in the scientific literature as SM141, is a novel antiviral candidate with a dual mechanism of action. It functions as an inhibitor of both the viral Main Protease (Mpro or 3CLpro) and the host's Cathepsin L (CatL)[1][2][3]. The viral Mpro is essential for the cleavage of viral polyproteins, a critical step in the replication cycle of SARS-CoV-2. Cathepsin L, a host cysteine protease, is involved in the priming of the viral spike protein, facilitating its entry into host cells[1][2][3]. By targeting both a viral and a host factor, Mpro-IN-4 presents a multifaceted approach to inhibiting viral propagation.
In Vitro Efficacy
The in vitro potency of this compound has been evaluated through enzymatic and cell-based antiviral assays.
Enzymatic Inhibition
Mpro-IN-4 demonstrates inhibitory activity against both of its targets in enzymatic assays.
| Compound | Target | IC50 (nM) |
| This compound | SARS-CoV-2 Mpro | 900 |
| Cathepsin L | 60 |
Data sourced from MedChemExpress and Mondal et al. (2022)[1][2][3][4].
Antiviral Activity in Cell Culture
In cell-based assays, Mpro-IN-4 has shown potent antiviral activity against SARS-CoV-2. A comparison with other notable Mpro inhibitors is provided below.
| Compound | Cell Line | Antiviral IC50/EC50 (nM) |
| This compound (SM141) | A549-hACE2 | 8.2[1][2][3][4] |
| Nirmatrelvir | Vero E6 | 74 |
| Ensitrelvir | Vero E6 | 370 |
| Pomotrelvir | A549-hACE2-TMPRSS2 | ~10-100 (potency varies by variant) |
| GC376 | Vero E6 | 2100 |
| PF-00835231 | Vero E6 | 221 (at 24h) |
Comparative data is compiled from various preclinical studies and may vary based on experimental conditions.
In Vivo Efficacy
The in vivo efficacy of this compound (SM141) has been assessed in the K18-hACE2 transgenic mouse model, a widely used model for studying SARS-CoV-2 pathogenesis.
Animal Model Studies
Intranasal and intraperitoneal administration of Mpro-IN-4 (SM141) in K18-hACE2 mice infected with SARS-CoV-2 resulted in:
Comparative In Vivo Efficacy of Mpro Inhibitors
While direct head-to-head in vivo comparative studies are limited, the following table summarizes the reported in vivo effects of Mpro-IN-4 and other Mpro inhibitors in animal models.
| Compound | Animal Model | Administration Route | Key In Vivo Outcomes |
| This compound (SM141) | K18-hACE2 Mice | Intranasal, Intraperitoneal | Reduced lung viral load, increased survival[1][2][3]. |
| Nirmatrelvir | K18-hACE2 Mice | Oral | Reduced lung viral titers and lung pathology. |
| Ensitrelvir | BALB/c Mice, Syrian Hamsters | Oral | Reduced viral levels in lungs and nasal turbinates. |
| GC376 | K18-hACE2 Mice | Intraperitoneal | Modest reduction in viral loads, particularly in the brain, and milder tissue lesions[5][6]. |
Experimental Protocols
In Vitro Mpro Inhibition Assay (FRET-based)
A commonly used method to determine the in vitro inhibitory activity of compounds against SARS-CoV-2 Mpro is the Fluorescence Resonance Energy Transfer (FRET) assay.
-
Reagents and Materials: Recombinant SARS-CoV-2 Mpro, fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT), test compound (Mpro-IN-4 or comparators), and a microplate reader capable of fluorescence detection.
-
Procedure: a. The test compound is serially diluted and pre-incubated with recombinant Mpro in the assay buffer in a 96-well plate. b. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. c. The fluorescence intensity is monitored over time. Cleavage of the substrate by Mpro separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence. d. The rate of fluorescence increase is proportional to the enzyme activity. e. IC50 values are calculated by plotting the enzyme inhibition against the compound concentration.
In Vitro Antiviral Assay (Cell-based)
This assay determines the concentration of the compound required to inhibit viral replication in cultured cells.
-
Cell Lines: A549 cells expressing human ACE2 (A549-hACE2) or Vero E6 cells are commonly used.
-
Procedure: a. Cells are seeded in 96-well plates and incubated overnight. b. The cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI). c. Immediately after infection, the cells are treated with serial dilutions of the test compound. d. After a defined incubation period (e.g., 48-72 hours), the antiviral effect is quantified. This can be done by measuring the cytopathic effect (CPE), quantifying viral RNA by RT-qPCR, or through a plaque reduction assay. e. IC50 or EC50 values are determined from the dose-response curves.
In Vivo Efficacy Study (K18-hACE2 Mouse Model)
This protocol outlines a general procedure for evaluating the in vivo efficacy of antiviral compounds against SARS-CoV-2.
-
Animal Model: K18-hACE2 transgenic mice, which express human ACE2 and are susceptible to SARS-CoV-2 infection, are used.
-
Procedure: a. Mice are intranasally inoculated with a specific dose of SARS-CoV-2. b. Treatment with the test compound (e.g., Mpro-IN-4) or a vehicle control is initiated at a specified time point post-infection (e.g., 4 hours). The compound is administered via a clinically relevant route (e.g., oral, intraperitoneal, or intranasal). c. Animals are monitored daily for weight loss and clinical signs of disease. d. At specific time points post-infection (e.g., 2 and 5 days), a subset of mice from each group is euthanized, and lung tissues are collected. e. Viral load in the lungs is quantified by RT-qPCR or plaque assay. f. Lung tissues may also be processed for histopathological analysis to assess inflammation and tissue damage. g. A separate cohort of animals is monitored for survival over a longer period (e.g., 14 days).
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual inhibitory mechanism of this compound.
Experimental Workflow: In Vitro Antiviral Assay
Caption: Workflow for determining in vitro antiviral efficacy.
Experimental Workflow: In Vivo Efficacy in K18-hACE2 Mice
Caption: Workflow for in vivo efficacy studies in a mouse model.
Conclusion
This compound (SM141) is a potent dual inhibitor of viral Mpro and host Cathepsin L, demonstrating strong antiviral activity in both in vitro and in vivo preclinical models. Its ability to reduce viral replication and improve survival in a relevant animal model highlights its potential as a therapeutic candidate for COVID-19. Further studies are warranted to fully elucidate its pharmacokinetic profile, safety, and comparative efficacy against other leading antiviral agents in a clinical setting.
References
- 1. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Inhibitors of Main Protease (MPro) and Cathepsin L as Potent Antivirals against SARS-CoV2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Dual Inhibitors Targeting Main Protease (Mpro) and Cathepsin L as Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Independent Validation of SARS-CoV-2 Mpro Inhibitor IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values for various inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the viral replication cycle. Due to the absence of publicly available independent validation data for a compound specifically designated as "Mpro-IN-4," this document uses "Mpro-IN-X" as a placeholder to illustrate a comparative framework. The data presented for other inhibitors are compiled from multiple studies to offer a broad perspective on their relative potencies.
Comparative IC50 Values of SARS-CoV-2 Mpro Inhibitors
The potency of various compounds against SARS-CoV-2 Mpro is summarized in the table below. These values, obtained from in vitro enzymatic assays, are crucial for the preclinical assessment of potential antiviral therapeutics. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | IC50 (µM) | Assay Type | Reference |
| Mpro-IN-X (Hypothetical) | [Data Not Available] | FRET-based | - |
| Nirmatrelvir | 0.013 | FRET-based | [1] |
| Ensitrelvir | 0.013 | FRET-based | [1] |
| GC376 | 0.026 - 0.89 | Enzymatic Assay | [2] |
| Boceprevir | 0.49 (EC50) | Antiviral Assay | [3] |
| Baicalein | 0.9 | Enzymatic Assay | [3] |
| Ebselen | 0.67 | Enzymatic Assay | [4] |
| Carmofur | 1.82 | Enzymatic Assay | [4] |
| Tideglusib | 1.55 | Enzymatic Assay | [4] |
| Thimerosal | 0.6 | FRET-based | [4] |
| Phenylmercuric acetate | 0.4 | FRET-based | [4] |
| Tannic acid | 2.1 | FRET-based | [4] |
| Cefadroxil | 2.4 | Enzymatic Assay | [1] |
| Betrixaban | 0.9 | Enzymatic Assay | [1] |
| Cyanidin 3-O-galactoside | 9.98 | Enzymatic Assay | [1] |
Experimental Protocols
The determination of IC50 values is critical for evaluating the efficacy of potential Mpro inhibitors. A commonly employed method is the Förster Resonance Energy Transfer (FRET)-based enzymatic assay.
FRET-based SARS-CoV-2 Mpro Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of SARS-CoV-2 Mpro by 50%.
Materials:
-
Recombinant SARS-CoV-2 Mpro enzyme
-
Fluorogenic Mpro substrate (e.g., Ac-Abu-Tle-Leu-Gln-AFC)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.3), 1 mM EDTA
-
Test compounds (inhibitors) dissolved in DMSO
-
DMSO (as a negative control)
-
A known Mpro inhibitor (as a positive control, e.g., Nirmatrelvir)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Enzyme and Substrate Preparation: The recombinant Mpro enzyme and the fluorogenic substrate are diluted to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted test compounds to the wells of the 384-well plate. Include wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).
-
Add the Mpro enzyme solution to all wells and pre-incubate with the compounds for a specified time (e.g., 12 hours) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.[5]
-
-
Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. The cleavage of the substrate by Mpro separates the FRET pair, resulting in an increase in fluorescence.
-
Data Analysis:
-
The rate of the enzymatic reaction is calculated from the slope of the fluorescence signal over time.
-
The percent inhibition for each compound concentration is determined by comparing the reaction rate in the presence of the compound to the DMSO control.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter nonlinear regression model.[6]
-
Visualizations
SARS-CoV-2 Replication Cycle and Mpro Involvement
References
Safety Operating Guide
Essential Safety and Disposal Procedures for SARS-CoV-2 Mpro-IN-4
Disclaimer: This document provides general guidance for the laboratory handling and disposal of the research compound SARS-CoV-2 Mpro-IN-4. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain and review the complete and official Safety Data Sheet from their vendor before any handling, storage, or disposal of this material. The procedures outlined below are based on general best practices for handling potentially hazardous research chemicals and must be adapted to the specific information provided by the manufacturer's SDS.
Immediate Safety and Handling Precautions
This compound is a dual inhibitor of the Main Protease (Mpro) and Cathepsin L (CatL).[1] As with any novel research compound, it should be treated as potentially hazardous until comprehensive toxicological data is available.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the compound as a powder or creating aerosols, work within a certified chemical fume hood or use appropriate respiratory protection.
Engineering Controls:
-
All work involving weighing, dissolving, or aliquoting this compound should be performed in a well-ventilated area, preferably a chemical fume hood.
-
An eyewash station and safety shower must be readily accessible in the work area.
Hypothetical Compound Data
The following table summarizes hypothetical data for a compound of this nature. This information is for illustrative purposes only and is not based on experimental data for this compound. Refer to the vendor-specific SDS for actual quantitative data.
| Property | Hypothetical Value / Information |
| Physical State | Solid (Powder) |
| Solubility | Soluble in organic solvents such as DMSO. |
| Storage Temperature | -20°C or -80°C as specified by the vendor to ensure stability. |
| Chemical Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. |
| Hazard Classification | Assume hazardous until proven otherwise. Potential categories could include Acute Toxicity, Skin Irritant, Eye Irritant, and Specific Target Organ Toxicity. Consult the official SDS for GHS/HCS classification. |
| Toxicity Data (LD50/LC50) | No data available. Handle with care to minimize exposure. |
Step-by-Step Disposal Protocol (General Guidance)
This protocol outlines a general procedure for the disposal of small-molecule protease inhibitors used in a research laboratory setting. This is a framework and must be superseded by the instructions in the official SDS and local institutional and environmental regulations.
Step 1: Waste Segregation
-
Identify the Waste Stream: All materials contaminated with this compound must be disposed of as hazardous chemical waste. Do not mix with biohazardous or regular trash.
-
Solid Waste: Includes contaminated PPE (gloves, disposable lab coats), weigh boats, pipette tips, and vials containing the solid compound. Place these items in a dedicated, properly labeled hazardous waste container (typically a lined, rigid, sealable container).
-
Liquid Waste: Includes unused stock solutions, experimental solutions, and the first rinse of any contaminated glassware. Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous liquid waste container. The container material must be compatible with the solvent used (e.g., a polyethylene container for organic solvents).
Step 2: Decontamination of Work Surfaces and Glassware
-
Work Surfaces: After completing work, decontaminate all surfaces (fume hood sash, benchtop) with a suitable solvent (e.g., 70% ethanol) to remove any residual compound, followed by a standard laboratory disinfectant if biologically active materials were also in use. All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.
-
Non-disposable Glassware: Rinse glassware with a small amount of the appropriate clean solvent to remove residual inhibitor. This first rinseate must be collected as hazardous liquid waste. Subsequent washing can be done with standard laboratory detergents.
Step 3: Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent system (e.g., "in DMSO"), and the approximate concentration and volume. Attach a list of all contents if it is a mixed waste container.
-
Storage: Keep waste containers sealed when not in use. Store them in a designated, secondary containment area away from incompatible materials.
Step 4: Final Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not pour any solutions containing this compound down the drain.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Workflow for the disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling SARS-CoV-2 Mpro-IN-4
For Immediate Implementation: This document provides essential safety and logistical guidance for laboratory personnel handling SARS-CoV-2 Mpro-IN-4. Adherence to these protocols is critical to ensure personal safety and prevent contamination.
Researchers and drug development professionals working with this compound, a dual inhibitor of the Main Protease (Mpro) and Cathepsin L, must employ stringent safety measures.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a bioactive chemical warrants a high degree of caution. The following guidelines on Personal Protective Equipment (PPE), handling, and disposal are based on best practices for working with similar potent research compounds.
Core Personal Protective Equipment (PPE)
A risk assessment should always be conducted prior to handling any chemical. However, for this compound, the following minimum PPE is mandatory. This corresponds to a standard BSL-2 laboratory environment with chemical handling precautions.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or a full-face shield. | Protects against splashes of the compound in solution or airborne particles of the solid form. |
| Skin Protection | 100% nitrile, powder-free gloves. A standard laboratory coat. | Prevents direct skin contact with the chemical. Nitrile provides good chemical resistance. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. |
| Lab Attire | Full-length pants and closed-toe shoes. | Provides an additional layer of protection against accidental spills. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely preparing and using this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
Disposal Plan for Contaminated Materials
Proper disposal of all materials that come into contact with this compound is crucial to prevent environmental contamination and accidental exposure.
All contaminated materials must be disposed of as chemical waste in accordance with institutional and local regulations. This includes:
-
Solid Waste: Contaminated gloves, pipette tips, and other disposable labware should be collected in a designated, sealed chemical waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for chemical waste. Do not pour down the drain.
The following diagram outlines the decision-making process for the disposal of materials.
Caption: Disposal decision tree for materials used with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
